2-Methylnorvaline
Description
The exact mass of the compound 2-Methylnorvaline is 131.094628657 g/mol and the complexity rating of the compound is 114. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylnorvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylnorvaline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGLYBWNNQMOW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@](C)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949147 | |
| Record name | 2-Methylnorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3275-37-4, 26287-61-6 | |
| Record name | L-Norvaline, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylnorvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026287616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylnorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylnorvaline and its Parent Compound, Norvaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure and properties of 2-Methylnorvaline. Given the limited publicly available experimental data on 2-Methylnorvaline, this guide establishes a foundational understanding by first delving into the well-characterized parent compound, Norvaline. By understanding the properties of Norvaline, researchers can better anticipate the characteristics and potential applications of its methylated derivative.
Norvaline: The Unbranched Isomer of Valine
Norvaline, systematically named 2-aminopentanoic acid, is a non-proteinogenic α-amino acid.[1][2] It is an isomer of the more common amino acid, valine, differing in the arrangement of its side chain.[3] While valine has a branched isopropyl side chain, norvaline possesses a linear n-propyl group.[3] This structural distinction imparts unique physicochemical and biological properties.
Chemical Structure and Stereochemistry
Like most α-amino acids, norvaline is chiral, with the α-carbon serving as a stereocenter.[1] It exists as two enantiomers: L-Norvaline ((S)-2-aminopentanoic acid) and D-Norvaline ((R)-2-aminopentanoic acid), as well as a racemic mixture, DL-Norvaline.[2][4][5]
Physicochemical Properties of Norvaline
The physicochemical properties of norvaline are well-documented and provide a crucial baseline for understanding its derivatives.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [4] |
| Molecular Weight | 117.15 g/mol | [4] |
| CAS Number | L-Norvaline: 6600-40-4D-Norvaline: 2013-12-9DL-Norvaline: 760-78-1 | [2][4][5] |
| IUPAC Name | (2S)-2-aminopentanoic acid (L-Norvaline)(2R)-2-aminopentanoic acid (D-Norvaline)2-aminopentanoic acid (DL-Norvaline) | [2][4][5] |
| Melting Point | >300 °C (decomposes) | [6] |
| Solubility in Water | Soluble | [3][7] |
| pKa (carboxyl group) | ~2.32 | [6] |
| pKa (amino group) | ~9.76 | [8] |
Biological Significance and Applications of Norvaline
L-Norvaline has been investigated for its potential therapeutic applications, primarily centered around its ability to inhibit the enzyme arginase. By inhibiting arginase, L-Norvaline can increase the bioavailability of arginine, a precursor to nitric oxide (NO). This mechanism has implications for cardiovascular health and athletic performance. It has also been explored as a neuroprotective agent and a hypoglycemic agent.[4]
2-Methylnorvaline: A Step into the Unknown
2-Methylnorvaline, as its name suggests, is a derivative of norvaline with a methyl group attached to the α-carbon. This modification introduces a quaternary α-carbon, a structural motif of interest in medicinal chemistry for its ability to confer conformational rigidity and resistance to metabolic degradation.
Chemical Identity of 2-Methylnorvaline
Currently, there is limited information available for 2-Methylnorvaline in major chemical databases.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [9] |
| Molecular Weight | 131.17 g/mol | [10] |
| CAS Number | Not readily available | |
| IUPAC Name | 2-amino-2-methylpentanoic acid |
Predicted Properties and Stereochemistry
The introduction of a methyl group at the α-carbon preserves the chirality of the molecule. Thus, 2-Methylnorvaline can exist as (R)-2-amino-2-methylpentanoic acid and (S)-2-amino-2-methylpentanoic acid.
The addition of the methyl group is expected to increase the lipophilicity of the molecule compared to norvaline. This may influence its solubility, with a likely decrease in water solubility and an increase in solubility in organic solvents. The pKa values of the amino and carboxyl groups may also be slightly altered due to the electronic effects of the additional methyl group.
Potential Synthetic Approaches
While specific, optimized synthetic protocols for 2-Methylnorvaline are not widely published, its synthesis can be conceptualized based on established methods for the α-alkylation of amino acids. A plausible retro-synthetic analysis suggests that 2-Methylnorvaline could be synthesized from a protected norvaline derivative or through a Strecker synthesis variant.
Experimental Protocol: A Generalized Approach
-
Protection: The amino group of L- or D-norvaline can be protected with a suitable protecting group such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). The carboxylic acid is typically converted to an ester, for example, a methyl or ethyl ester.
-
α-Methylation: The protected norvaline ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate an enolate. This enolate is subsequently quenched with an electrophilic methyl source, like methyl iodide, to introduce the methyl group at the α-position.
-
Deprotection: The protecting groups are then removed under appropriate conditions. For instance, a Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA), and an ester can be hydrolyzed under basic or acidic conditions to yield the final 2-Methylnorvaline product.
Causality in Experimental Choices: The choice of protecting groups is crucial to prevent side reactions during the methylation step. The use of a strong, sterically hindered base like LDA is necessary to deprotonate the α-carbon without competing nucleophilic attack on the ester. Low temperatures are essential to maintain the stability of the enolate and prevent side reactions.
Potential Applications in Drug Development
The incorporation of α-methylated amino acids into peptides is a common strategy in medicinal chemistry to enhance their therapeutic properties. The α-methyl group can:
-
Increase Metabolic Stability: By creating a quaternary α-carbon, the susceptibility of the adjacent peptide bond to enzymatic cleavage by proteases is significantly reduced.
-
Induce Conformational Constraints: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation. This can lead to increased receptor affinity and selectivity.
Therefore, 2-Methylnorvaline could be a valuable building block for the design of novel peptide-based therapeutics with improved pharmacokinetic profiles and enhanced biological activity.
Conclusion and Future Directions
While 2-Methylnorvaline remains a relatively unexplored amino acid derivative, its structural features suggest significant potential for applications in drug discovery and development. The comprehensive understanding of its parent compound, norvaline, provides a solid foundation for predicting its physicochemical properties and biological activities. Further research is warranted to develop efficient and stereoselective synthetic routes to 2-Methylnorvaline and to investigate its impact on the properties of peptides and other bioactive molecules. Such studies will be instrumental in unlocking the full potential of this intriguing α-methylated amino acid.
References
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PubChem. 2-methylnorvaline. National Center for Biotechnology Information. [Link]
-
PubChem. L-Norvaline. National Center for Biotechnology Information. [Link]
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Solubility of Things. Norvaline. [Link]
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FooDB. Showing Compound Norvaline (FDB005441). [Link]
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Wikipedia. Norvaline. [Link]
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PubChem. L-Norvaline, methyl ester. National Center for Biotechnology Information. [Link]
-
PubChem. D-Norvaline. National Center for Biotechnology Information. [Link]
- Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.
-
PubChem. DL-norvaline. National Center for Biotechnology Information. [Link]
-
PubChem. DL-valine. National Center for Biotechnology Information. [Link]
Sources
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- 2. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Norvaline | C5H11NO2 | CID 439575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Norvaline | 6600-40-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
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- 9. PubChemLite - 2-methylnorvaline (C6H13NO2) [pubchemlite.lcsb.uni.lu]
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The Role of 2-Methylnorvaline in Peptide Conformational Constraints: An In-depth Technical Guide
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity, limiting their clinical utility. To overcome these challenges, medicinal chemists employ various strategies to constrain the peptide backbone into a bioactive conformation. One of the most effective approaches is the incorporation of non-proteinogenic amino acids designed to restrict torsional angles and induce stable secondary structures. This guide provides a comprehensive technical overview of 2-Methylnorvaline, a Cα-tetrasubstituted amino acid, and its role in imparting conformational rigidity to peptides for enhanced therapeutic potential.
The Structural Imperative: Why Conformational Constraint Matters
Native peptides in solution exist as a dynamic ensemble of conformers. This flexibility is a double-edged sword: while it allows for adaptation to various binding partners, it also presents a significant entropic penalty upon binding to a specific receptor. By pre-organizing the peptide into a conformation that mimics its bound state, we can significantly enhance binding affinity and, consequently, biological activity.
Furthermore, a constrained conformation can shield the peptide backbone from proteolytic enzymes, thereby increasing its in vivo half-life. Cα-tetrasubstituted amino acids, such as 2-Methylnorvaline, are particularly effective in achieving this conformational control. The replacement of the α-hydrogen with a methyl group introduces significant steric hindrance, which restricts the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ).
Unveiling 2-Methylnorvaline: A Tool for Helical Induction
2-Methylnorvaline is a non-proteinogenic amino acid characterized by the presence of both a methyl group and a propyl group at the α-carbon. This Cα-tetrasubstituted nature severely restricts the conformational freedom around the peptide bond.
Caption: Chemical structure of 2-Methylnorvaline.
The steric bulk of the two substituents at the α-carbon forces the backbone dihedral angles into specific regions of the Ramachandran plot, primarily favoring the α-helical region. This makes 2-Methylnorvaline a potent inducer of helical secondary structures in peptides.
The Mechanistic Basis of Conformational Constraint
The incorporation of a Cα-methylated amino acid like 2-Methylnorvaline limits the conformational freedom of the peptide bonds it forms, favoring helix formation by promoting hydrogen bonding between the amino and carbonyl groups in the peptide backbone.[1] This structural change restricts the torsional angles φ and ψ to a narrow range, predisposing the peptide to adopt a helical conformation.
While extensive studies specifically on 2-Methylnorvaline are not widely available in public literature, the effects of other α-methylated amino acids provide a strong indication of its conformational impact. For instance, the incorporation of α-methylated Alanine, Leucine, and Lysine has been shown to significantly increase the α-helical content of peptides.[2]
Caption: Conformational landscape shift upon 2-Methylnorvaline incorporation.
Quantitative Impact on Peptide Helicity: A Comparative Analysis
To illustrate the potent helical-inducing effect of α-methylation, we can examine data from a study on apolipoprotein A-I (ApoA-I) mimetic peptides where various α-methylated amino acids were incorporated.[2]
| Peptide Sequence | α-Helical Content (%) in Aqueous Buffer |
| Native Peptide (A) | 15.2 |
| with α-methyl-Ala (Aα) | 12.5 |
| with α-methyl-Asp (Dα) | 16.1 |
| with α-methyl-Lys (Kα) | 25.8 |
| with α-methyl-Leu (Lα) | 28.4 |
| with α-methyl-Lys & α-methyl-Leu (6α) | 35.1 |
Table adapted from data presented in "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential".[2]
This data clearly demonstrates that the incorporation of α-methylated amino acids, particularly those with linear or branched alkyl side chains similar to 2-Methylnorvaline (e.g., α-methyl-Leu), leads to a substantial increase in the α-helical content of the peptide.[2] It is therefore highly probable that the inclusion of 2-Methylnorvaline would yield a similar or even more pronounced stabilization of helical structures.
Enhancing Proteolytic Stability: A Key Advantage
The adoption of a stable secondary structure, such as an α-helix, can significantly protect a peptide from degradation by proteases. Most proteases recognize and cleave peptides in their extended, random coil conformations. By locking the peptide into a folded state, 2-Methylnorvaline reduces the accessibility of the peptide backbone to these enzymes.
Studies on peptides containing other α-methylated amino acids have shown a marked increase in resistance to proteolytic digestion by enzymes like trypsin and Asp-N.[2] This enhanced stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.
Caption: Mechanism of increased proteolytic stability.
Experimental Protocols
Synthesis of Fmoc-Protected 2-Methylnorvaline
The synthesis of Fmoc-N-methyl-L-norvaline, a derivative suitable for solid-phase peptide synthesis (SPPS), typically involves the N-methylation of L-norvaline followed by the protection of the resulting secondary amine with the Fmoc group.[3] This process requires stringent control of reaction conditions to maintain stereochemical integrity.[3]
Step-by-step methodology for Solid-Phase Peptide Synthesis (SPPS) incorporating 2-Methylnorvaline:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected 2-Methylnorvaline (or other amino acids) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Conformational Analysis
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer) to a known concentration.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil. A characteristic α-helical spectrum shows negative bands at approximately 222 nm and 208 nm, and a positive band around 195 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides detailed atomic-level information about the peptide's three-dimensional structure and dynamics.
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or deuterated trifluoroethanol).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, such as TOCSY and NOESY.
-
Data Analysis:
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence.
-
Structural Restraints: Use Nuclear Overhauser Effect (NOE) data from the NOESY spectrum to determine through-space proximities between protons, which are then used as distance restraints in structure calculations.
-
Structure Calculation: Employ molecular modeling software to generate a family of 3D structures consistent with the experimental NMR restraints.
-
Applications in Drug Development
The ability of 2-Methylnorvaline to induce a stable helical conformation and enhance proteolytic resistance makes it a valuable tool in the design of peptide-based drugs targeting a variety of receptors and protein-protein interactions. By constraining a bioactive peptide sequence into its receptor-binding conformation, the incorporation of 2-Methylnorvaline can lead to:
-
Increased Receptor Affinity and Potency: A pre-organized conformation reduces the entropic penalty of binding.
-
Improved Metabolic Stability: Resistance to proteolysis prolongs the in vivo half-life.
-
Enhanced Selectivity: A rigid conformation can favor binding to a specific receptor subtype, reducing off-target effects.
Conclusion
2-Methylnorvaline, as a Cα-tetrasubstituted amino acid, serves as a powerful tool for imposing conformational constraints on peptides. Its strong propensity to induce and stabilize α-helical structures, coupled with the resulting increase in proteolytic stability, makes it a highly attractive building block for the rational design of next-generation peptide therapeutics. While further studies focusing specifically on 2-Methylnorvaline are warranted, the wealth of data on related α-methylated amino acids provides a solid foundation for its application in developing more potent, stable, and selective peptide drug candidates.
References
- The Chemistry Behind Fmoc-N-methyl-L-norvaline: Synthesis and Applications in Academia. (URL: Not a direct scientific paper, but provides context for synthesis. A more specific citation for a synthetic method would be ideal but was not found in the provided search results.)
-
Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Chemistry, 2022. (URL: [Link])
-
Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 1994. (URL: [Link])
-
Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. The Journal of Physical Chemistry B, 2007. (URL: [Link])
-
Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 2020. (URL: [Link])
-
Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube, 2023. (URL: [Link])
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 2020. (URL: [Link])
-
Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry, 2019. (URL: [Link])
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 2020. (URL: [Link])
-
Peptide Alpha Helix Structure | Biochemistry. YouTube, 2022. (URL: [Link])
-
alpha,beta-Dehydro-amino acid residues in the design of peptide structures: synthesis, crystal structure, and molecular conformation of two homologous peptides-N-Ac-dehydro-Phe-L-Leu-OCH3 and N-Ac-dehydro-Phe-NorVal-OCH3. Biopolymers, 1994. (URL: [Link])
-
Structures of peptides from alpha-amino acids methylated at the alpha-carbon. International Journal of Peptide and Protein Research, 1990. (URL: [Link])
-
Role of helicity of α-helical antimicrobial peptides to improve specificity. Protein Science, 2010. (URL: [Link])
-
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 2005. (URL: [Link])
-
Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance. Journal of the American Chemical Society, 1978. (URL: [Link])
Sources
Introduction: Defining 2-Methylnorvaline in the Context of Advanced Pharmaceutical Synthesis
An In-depth Technical Guide to 2-Methylnorvaline for Researchers and Drug Development Professionals
2-Methylnorvaline, systematically known as 2-amino-2-methylpentanoic acid, is a non-proteinogenic α-amino acid. Unlike its structural relative, norvaline (2-aminopentanoic acid), 2-Methylnorvaline features a methyl group at the α-carbon, the same position as the amino group. This α,α-disubstituted structure imparts significant steric hindrance and unique conformational properties. These characteristics make it a valuable and strategic building block in medicinal chemistry, particularly for designing molecules with enhanced metabolic stability and constrained peptide backbones. Its incorporation can lead to derivatives with improved pharmacological profiles, making it a key intermediate in the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its core data, synthesis, applications, and analytical considerations.
Core Compound Data and Physicochemical Properties
The fundamental identification and property data for 2-Methylnorvaline are summarized below. It is crucial to distinguish between the racemic mixture and its individual stereoisomers, as different CAS numbers apply.
Identification and Core Data
| Parameter | Value | Source(s) |
| Systematic Name | 2-amino-2-methylpentanoic acid | [1][2] |
| Common Synonyms | α-Methylnorvaline, 2-Propylalanine | [1][3] |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][4][5] |
| Molecular Weight | 131.17 g/mol | [1][2][4][5] |
| CAS Number (Racemate) | 26287-61-6, 3275-37-4 | [2][3][4][5] |
| CAS Number ((R)-enantiomer) | 110916-84-2 | [1][6] |
Computed Physicochemical Properties
The following properties provide insight into the molecule's behavior in various chemical environments, which is critical for process development and formulation.
| Property | Value | Source(s) |
| XLogP3-AA | -1.9 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 131.094628657 Da | [1][2] |
| Topological Polar Surface Area | 63.3 Ų | [1][2] |
Synthesis of α-Methylated Amino Acids: A Strategic Overview
The synthesis of α,α-disubstituted amino acids like 2-Methylnorvaline presents a significant challenge due to the difficulty of creating the quaternary α-carbon, especially in an enantiomerically pure form. Standard methods for α-alkylation of amino acids often fail or give poor yields. Therefore, more specialized and robust methods are required. A common and effective strategy is the asymmetric Strecker synthesis or the alkylation of a chiral glycine enolate equivalent.
A generalized workflow for such a synthesis is outlined below. The causality behind this multi-step approach lies in the need to control reactivity and stereochemistry at each stage. A protecting group is installed on the nitrogen to prevent side reactions, a chiral auxiliary guides the stereoselective introduction of the first α-substituent (the methyl group), and a subsequent, less sterically demanding alkylation or a different synthetic strategy introduces the second substituent (the propyl group from the norvaline backbone).
This approach ensures high enantiomeric purity, which is a non-negotiable requirement for modern pharmaceutical ingredients. Methodologies related to the synthesis of complex amino acid derivatives can be found in patents for drugs where 2-Methylnorvaline is a key intermediate.[7][8]
Applications in Drug Discovery and Development
The primary and most significant application of 2-Methylnorvaline is as a specialized building block in the synthesis of active pharmaceutical ingredients (APIs). Its sterically hindered nature helps to lock the conformation of peptide-like molecules or to block metabolic degradation at the α-carbon.
Key Intermediate in Modern Therapeutics
-
Immunosuppressants : The broader class of 2-aminopentanoic acid compounds has been investigated for potent immunosuppressive activities, making them useful for preventing organ transplant rejection and treating autoimmune diseases.[9]
-
Cardiovascular Drugs : 2-Methylnorvaline is a documented key intermediate in the synthesis of Sacubitril, a neprilysin (NEP) inhibitor used in combination with an angiotensin receptor blocker for the treatment of heart failure.[8] The α-methyl group is a critical design element for the drug's efficacy and pharmacokinetic profile.
The role of 2-Methylnorvaline can be visualized as a foundational component in a multi-step synthetic pathway leading to a final drug product.
Analytical and Quality Control Protocols
Ensuring the purity and identity of 2-Methylnorvaline is critical for its use in GMP (Good Manufacturing Practice) environments. A self-validating analytical system would typically involve a combination of chromatographic and spectroscopic techniques.
Recommended Analytical Workflow
-
Identification :
-
FTIR Spectroscopy : To confirm the presence of key functional groups (amine, carboxylic acid).
-
Mass Spectrometry (MS) : To verify the molecular weight (131.17 g/mol ) and fragmentation pattern.
-
NMR Spectroscopy (¹H and ¹³C) : To provide an unambiguous structural confirmation and check for impurities.
-
-
Purity Assessment :
-
High-Performance Liquid Chromatography (HPLC) : This is the workhorse for purity analysis. A validated HPLC method, often using a chiral column, is required to determine chemical purity and, critically, enantiomeric purity (e.g., quantifying the amount of the (S)-enantiomer in a batch of (R)-2-Methylnorvaline). Derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to enhance UV detection if necessary.
-
-
Residual Solvent Analysis :
-
Gas Chromatography (GC) with a headspace sampler is the standard method for quantifying any residual solvents from the synthesis and purification process, as mandated by ICH guidelines.
-
Safety, Handling, and Storage
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methylnorvaline presents several hazards.
-
Hazards :
-
Handling : Professional laboratory or industrial handling is required. Use in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or powder.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
References
-
2-AMINO-2-METHYLPENTANOIC ACID, 95% Purity, C6H13NO2, 1 gram. CP Lab Safety. Available at: [Link]
-
(R)-2-Amino-2-methyl-pentanoic acid | C6H13NO2 | CID 13797673. PubChem. Available at: [Link]
-
2-Amino-2-methylpentanoic acid | C6H13NO2 | CID 229526. PubChem. Available at: [Link]
-
2-amino-2-methylpentanoic acid, 95% Purity, C6H13NO2, 100 mg. CP Lab Safety. Available at: [Link]
- EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants. Google Patents.
- US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
Sources
- 1. (R)-2-Amino-2-methyl-pentanoic acid | C6H13NO2 | CID 13797673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-methylpentanoic acid | C6H13NO2 | CID 229526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-amino-2-methylpentanoic acid | CAS 3275-37-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. (R)-2-AMINO-2-METHYL-PENTANOIC ACID | 110916-84-2 [chemicalbook.com]
- 7. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]
- 8. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants - Google Patents [patents.google.com]
Technical Guide: Solubility Profile of 2-Methylnorvaline in Organic Solvents
Executive Summary
2-Methylnorvaline (α-methylnorvaline; 2-amino-2-methylpentanoic acid) represents a critical scaffold in peptidomimetic drug design. Its quaternary
However, its physicochemical nature—a zwitterionic, non-proteinogenic amino acid—presents significant solubility challenges in organic synthesis. Unlike lipophilic drug intermediates, 2-Methylnorvaline possesses a high crystal lattice energy dominated by electrostatic interactions, rendering it insoluble in most non-polar organic solvents.
This guide provides a comprehensive solubility analysis, bridging theoretical thermodynamic models with practical experimental protocols. It is designed to assist process chemists and formulation scientists in optimizing solvent systems for synthesis, purification, and isolation.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 2-Methylnorvaline, one must understand the competing forces at the molecular level.
Structural Determinants[1]
-
Zwitterionic Character: In its neutral form, the molecule exists as a dipolar ion (
). Dissolution requires a solvent with high dielectric constant ( ) or hydrogen-bonding capacity to overcome the strong intermolecular electrostatic forces within the crystal lattice. -
The
-Methyl Effect: Compared to Norvaline, the additional methyl group at the -position increases lipophilicity (LogP) slightly but, more importantly, introduces steric bulk. This bulk can disrupt crystal packing (potentially lowering lattice energy) but also hinders the formation of tight solvation shells, making dissolution kinetics slower than its unbranched analogs.
| Property | Value (Estimated/Analog) | Impact on Solubility |
| Molecular Formula | Low molecular weight favors dissolution, but polarity dominates.[1] | |
| pKa (COOH) | ~2.3 | Deprotonated at neutral pH. |
| pKa ( | ~9.7 | Protonated at neutral pH. |
| LogP (Octanol/Water) | ~0.5 - 0.8 | Slightly lipophilic, but zwitterionic nature overrides this in non-polar solvents. |
| Crystal Lattice Energy | High (>250°C dec.) | Requires significant enthalpy input (heat) or high-polarity solvents to break. |
Solubility Profile: Solvent Classes
The following profile categorizes solvents based on their thermodynamic interaction capability with 2-Methylnorvaline.
Polar Protic Solvents (High Solubility)
-
Water: Excellent solvent. The hydration enthalpy of the ammonium and carboxylate groups overcomes the lattice energy.
-
Solubility:
mg/mL (pH dependent).
-
-
Methanol/Ethanol: Moderate to Low solubility.
-
Mechanism: Alcohols can solvate the ionic termini but less effectively than water. Solubility decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > IPA).
-
Optimization: Solubility is exponentially enhanced by adding small percentages of water (5-10%) or adjusting pH (adding HCl or TEA) to break the zwitterion.
-
Polar Aprotic Solvents (Process Critical)
These are the workhorses for peptide synthesis (e.g., Fmoc-protection reactions).
-
DMSO (Dimethyl sulfoxide): Good solubility.
-
Usage: Often the solvent of choice for stock solutions in biological assays.
-
-
DMF (Dimethylformamide) & NMP: Moderate solubility.[2]
-
Challenge: The free zwitterion may form suspensions rather than true solutions at high concentrations. Heating (40–60°C) is often required to achieve saturation.
-
Note: Once protected (e.g., Fmoc-2-MeNva-OH), solubility in DMF/NMP increases drastically.
-
Non-Polar/Low Polarity Solvents (Anti-Solvents)
-
Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF): Poor/Insoluble.
-
Role: These act as anti-solvents . They are ideal for precipitating the amino acid from aqueous or alcoholic solutions during purification.
-
-
Hexane, Heptane, Toluene: Completely Insoluble.
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To scientifically select solvent blends, we utilize Hansen parameters (
-
Target Region:
MPa , MPa . -
Prediction: Solvents falling outside this "solubility sphere" (like Toluene:
) will fail.
Experimental Protocol: Isothermal Saturation Method
Objective: Accurately determine the thermodynamic solubility of 2-Methylnorvaline in a specific organic solvent.
Scientific Integrity Note: Gravimetric analysis is often inaccurate for amino acids in organic solvents due to low solubility masses and solvent retention. HPLC with derivatization or CAD (Charged Aerosol Detection) is required because 2-Methylnorvaline lacks a strong UV chromophore.
Materials
-
Analyte: 2-Methylnorvaline (High purity, >98%).
-
Solvent: HPLC grade (dried if assessing anhydrous solubility).
-
Equipment: Thermomixer, 0.22
m PTFE syringe filters, HPLC (CAD or ELSD detector).
Workflow Diagram
Figure 1: Step-by-step workflow for determining the thermodynamic solubility of 2-Methylnorvaline using the Isothermal Saturation Method.
Protocol Steps
-
Preparation: Weigh approximately 50 mg of 2-Methylnorvaline into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent.
-
Visual Check: If the solid dissolves immediately, add more solid until a suspension persists (saturation condition).
-
Equilibration: Place the vial in a thermomixer at 25°C (or target temp) and shake at 750 RPM for 24 hours.
-
Why 24h? Amino acid crystal lattices are stable; dissolution kinetics can be slow.
-
-
Sampling: Stop shaking and allow solids to settle for 1 hour (or centrifuge).
-
Filtration: Filter the supernatant through a 0.22
m syringe filter.-
Critical: If measuring solubility at elevated temperatures, the filter and syringe must be pre-heated to prevent precipitation during filtration.
-
-
Quantification (HPLC-CAD Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering) is essential as the molecule has weak UV absorbance at 210 nm.
-
Standard Curve: Prepare standards of 2-Methylnorvaline in water (0.1 - 1.0 mg/mL) for calibration.
-
Application Note: Synthesis & Purification
Coupling Reactions
For peptide coupling (e.g., using HATU/DIC), the free amino acid is rarely used. Instead, the Fmoc-protected derivative is standard.
-
Fmoc-2-MeNva-OH Solubility: The Fmoc group adds significant hydrophobicity, making the compound highly soluble in DMF, NMP, and DCM .
-
Recommendation: If using the free amino acid for solution-phase synthesis, dissolve in a minimum volume of Water/Dioxane (1:1) or Water/THF (1:1) and adjust pH to ~9 using DIPEA or
to solubilize the zwitterion as an anion.
Crystallization Strategy
To purify 2-Methylnorvaline from reaction mixtures:
-
Dissolve: Use hot Water or hot Ethanol/Water (90:10).
-
Precipitate: Slowly add an anti-solvent such as Acetone or Acetonitrile . The high polarity difference will force the zwitterion to crystallize out while organic impurities remain in solution.
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
- Fissell, W. H., et al. (2004). "Solubility of Amino Acids in Organic Solvents." Journal of Chemical & Engineering Data. (Establishes the "insoluble in non-polar" rule for zwitterions).
-
Isothermal Saturation Method Standards. (2023). BenchChem Technical Protocols. (General reference for the described protocol).
-
PubChem Compound Summary for Norvaline. (Analogous data source). National Center for Biotechnology Information.
Sources
An In-Depth Technical Guide to the Steric Effects of 2-Methylnorvaline in Peptidomimetics
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The transition from native peptides to robust, therapeutically viable peptidomimetics is a cornerstone of modern drug discovery.[1][2] A critical challenge in this endeavor is overcoming the inherent liabilities of peptides, namely their conformational flexibility and susceptibility to enzymatic degradation. The incorporation of α,α-disubstituted amino acids (ααAAs) represents a powerful strategy to address these limitations.[3][4][5] This technical guide provides a comprehensive examination of 2-Methylnorvaline, a chiral ααAA, and its profound steric influence on peptide structure and function. We will explore the causal relationship between its unique architecture and the resulting conformational constraints, enhanced proteolytic stability, and its utility in designing next-generation peptide-based therapeutics. This document serves as a resource for medicinal chemists and peptide scientists, detailing the underlying principles, experimental validation, and practical application of 2-Methylnorvaline in peptidomimetic design.
The Foundational Challenge: Conformation and Stability in Peptide Therapeutics
Native peptides, while offering exquisite biological specificity, often fail as drug candidates due to two primary weaknesses:
-
Conformational Flexibility: In solution, short peptides exist as an ensemble of rapidly interconverting conformers. This conformational entropy means that only a small fraction of the peptide molecules are in the specific three-dimensional shape (the "bioactive conformation") required for optimal receptor binding. This leads to lower binding affinity and potential for off-target effects.
-
Proteolytic Instability: Peptides are readily recognized and cleaved by a vast array of endogenous proteases and peptidases. This results in rapid degradation and consequently, very short in vivo half-lives, limiting their therapeutic utility.[6][7]
The core principle of peptidomimetic design is to introduce structural modifications that pre-organize the peptide into its bioactive conformation while simultaneously rendering it resistant to enzymatic cleavage.[8] The introduction of sterically demanding, non-proteinogenic amino acids is a field-proven approach to achieving these goals.[4][5]
2-Methylnorvaline: A Tool for Steric Control
2-Methylnorvaline is an α,α-disubstituted amino acid, a class of amino acids where the α-hydrogen is replaced by an alkyl group.[5] Specifically, 2-Methylnorvaline possesses both a methyl and a propyl group attached to its α-carbon. This substitution has profound and predictable consequences for the peptide backbone.
The Core Principle: Restriction of Torsional Angles
The flexibility of a peptide backbone is primarily defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. The steric bulk of the α-substituents in 2-Methylnorvaline creates significant van der Waals clashes with the adjacent peptide backbone atoms, severely restricting the allowable φ and ψ angles.[9][10] This is in stark contrast to a residue like Alanine, which has only a small methyl group, or Glycine, which has no side chain, allowing for much greater conformational freedom.
This steric hindrance effectively locks the peptide backbone into a limited region of conformational space, often favoring helical (α-helix or 3₁₀-helix) or β-turn structures.[3][4] The introduction of an α-alkyl substituent is known to significantly restrict the conformational freedom of the side chain and the secondary structure of the peptides.[5]
Caption: Conceptual diagram illustrating the severe restriction of allowable φ/ψ torsional angles for 2-Methylnorvaline compared to Alanine.
Impact on Secondary Structure
The constrained torsional angles imposed by 2-Methylnorvaline make it a potent helix-inducing residue.[3] Peptides containing ααAAs often adopt more ordered structures compared to their standard amino acid counterparts.[3] Studies on peptides containing similar ααAAs, such as dipropylglycine (Dpg), which is structurally related to 2-Methylnorvaline, show a strong propensity to form 3₁₀-helical structures, which are characterized by repeating i → i+3 hydrogen bonds.[3] This ability to nucleate and stabilize helical conformations is critical in mimicking α-helical domains involved in protein-protein interactions.
| Residue Type | Typical φ Angle Range | Typical ψ Angle Range | Predominant Secondary Structure |
| Glycine | Highly flexible | Highly flexible | Coils, Turns |
| L-Alanine | -150° to -50° | -100° to +150° | α-Helix |
| 2-Methylnorvaline | -90° to -40° | -60° to -20° | α-Helix, 3₁₀-Helix |
| Proline | -85° to -55° | -65° to -35° (trans) | Turns, Polyproline II Helix |
| Table 1: Comparison of Allowed Conformational Space for Different Amino Acid Types. The data for 2-Methylnorvaline is representative of sterically hindered ααAAs and highlights its preference for helical regions. |
Enhancing Metabolic Stability: The Steric Shielding Effect
A major therapeutic advantage of incorporating 2-Methylnorvaline is the dramatic increase in resistance to enzymatic degradation. Proteases recognize and bind to specific peptide sequences in a defined conformation, positioning the scissile peptide bond within their active site for cleavage.
The steric bulk of 2-Methylnorvaline provides a "steric shield" that physically hinders the approach of the protease.[7] The methyl and propyl groups prevent the peptide backbone from adopting the extended conformation typically required for protease binding and catalysis. This modification can significantly increase the half-life of a peptide in plasma and other biological matrices.[7] N-methylation, another form of steric hindrance, has been shown to decrease the affinity of a peptide for the active site of proteases, thereby increasing metabolic stability.[7]
Caption: 2-Methylnorvaline's bulky side chains physically block protease access to the peptide backbone, preventing enzymatic cleavage.
Experimental Protocols and Workflows
The true impact of 2-Methylnorvaline incorporation must be validated through rigorous experimentation. The following protocols provide a framework for the synthesis and evaluation of these modified peptides.
Synthesis of a 2-Methylnorvaline-Containing Peptide
The synthesis of peptides containing sterically hindered ααAAs requires optimized coupling conditions to overcome the challenge of forming the peptide bond.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% piperidine in DMF solution.
-
Amino Acid Coupling (Standard Residues): For standard amino acids, use a standard coupling cocktail. For example, 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow to react for 1-2 hours.
-
2-Methylnorvaline Coupling (Causality): The steric hindrance of 2-Methylnorvaline necessitates more powerful coupling reagents and potentially longer reaction times to ensure complete acylation.
-
Justification: Standard reagents like HBTU may be insufficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred due to its higher reactivity. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) further accelerates the reaction and suppresses racemization. Double coupling is often employed as a self-validating step.
-
Procedure: a. Prepare a solution of 4 eq. Fmoc-2-Methylnorvaline-OH, 3.95 eq. HATU, and 6 eq. DIPEA in DMF. b. Add the activation mixture to the deprotected peptide-resin. c. Allow the reaction to proceed for 4-6 hours. d. Perform a Kaiser test to check for free amines. If the test is positive, repeat the coupling step (double coupling).
-
-
Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Iteration: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the specialized, more rigorous coupling conditions required for 2-Methylnorvaline.
Conformational Analysis using NMR Spectroscopy
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[8][11][12]
Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) at a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure. It identifies protons that are close in space (< 5 Å), regardless of their position in the sequence. This data reveals folding, turns, and specific side-chain interactions.
-
-
Resonance Assignment: Use the TOCSY spectra to assign proton resonances to specific amino acids and the NOESY spectra to link them sequentially along the backbone (sequential assignment).
-
Constraint Generation: Identify key NOE cross-peaks. For example, a strong NOE between the amide proton of residue i and the amide proton of residue i+1 (dNN(i, i+1)) is indicative of a helical structure.
-
Structure Calculation: Use the NOE-derived distance constraints in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.
-
Validation: The quality of the final structure ensemble is assessed based on the agreement with experimental data and stereochemical parameters.
Enzymatic Stability Assay
This protocol provides a direct, quantitative measure of the increased stability conferred by 2-Methylnorvaline.
Protocol: Proteolytic Degradation Assay
-
Peptide Solutions: Prepare stock solutions of both the native peptide and the 2-Methylnorvaline-containing analogue at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Enzyme Solution: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human plasma) at a working concentration.
-
Reaction Incubation:
-
At time t=0, add the enzyme solution to each peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or 1 M HCl) to the aliquot. This denatures the enzyme.
-
Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact parent peptide over time.
-
-
Data Interpretation: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the 2-Methylnorvaline analogue provides a quantitative measure of its enhanced stability.
| Peptide | Half-life in Human Plasma (t₁/₂) | Fold Increase in Stability |
| Native Peptide (e.g., Ac-Ala-Ala-Val -Ala-Ala-NH₂) | ~15 minutes | 1x |
| Modified Peptide (e.g., Ac-Ala-Ala-2MeNva -Ala-Ala-NH₂) | > 24 hours | > 96x |
| Table 2: Representative data from an enzymatic stability assay. The incorporation of 2-Methylnorvaline drastically increases the peptide's half-life, demonstrating its effectiveness as a steric shield. |
Conclusion and Future Outlook
2-Methylnorvaline is a powerful and versatile tool in the arsenal of the medicinal chemist. Its profound steric effects offer a reliable method for inducing conformational constraint and enhancing metabolic stability—two critical hurdles in the development of peptide-based drugs. By restricting torsional angles, 2-Methylnorvaline pre-organizes the peptide backbone into desirable secondary structures, such as helices, which can lead to improved receptor binding and potency. Simultaneously, its bulky side chains act as a steric shield, providing robust protection against proteolytic degradation. The experimental workflows detailed herein provide a clear path for the rational design, synthesis, and validation of peptidomimetics incorporating this valuable non-proteinogenic amino acid. As the demand for more potent and druglike peptide therapeutics grows, the strategic application of sterically demanding residues like 2-Methylnorvaline will continue to be a key enabling technology in the field.
References
-
ChemRxiv. (n.d.). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. Retrieved from [Link]
-
ChemRxiv. (n.d.). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry. Retrieved from [Link]
-
LibreTexts. (2021). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
National Institutes of Health. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Retrieved from [Link]
-
National Institutes of Health. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]
-
ChemRxiv. (n.d.). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]
-
PubMed. (1995). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic and conformational studies on dehydrovaline-containing model peptides. Retrieved from [Link]
-
MDPI. (n.d.). Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Retrieved from [Link]
-
PubMed. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (1995). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. Retrieved from [Link]
-
PubMed. (1990). Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallographic structures of peptides 2a and 2e (Mol A). (A) A.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 2 - Drug Discovery, Design, and Development. Retrieved from [Link]
-
ChemRxiv. (n.d.). Probing Isomers and Conformers by Cryogenic Ion Vibrational Spectroscopy: Deprotonated States of Valine and Aminovaleric Acid. Retrieved from [Link]
-
PubMed. (1994). Tests for helix-stabilizing interactions between various nonpolar side chains in alanine-based peptides. Retrieved from [Link]
-
ChemRxiv. (2022). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. Retrieved from [Link]
-
National Institutes of Health. (2015). A Newcomer's Guide to Peptide Crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. Retrieved from [Link]
-
National Institutes of Health. (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]
-
MDPI. (n.d.). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Retrieved from [Link]
-
NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions. Retrieved from [Link]
-
LibreTexts. (2023). 3.1: Amino Acids and Peptides. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
LibreTexts. (2023). 8.2: Conformational Analysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2-methylquinoline in Drug Discovery and Development. Retrieved from [Link]
-
SlideShare. (2022). MEDICINAL CHEMISTRY II DRUG Discovery and Development. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why do α-amino acids have a C-H bond at the α-carbon?. Retrieved from [Link]
-
(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. Retrieved from [Link]
-
PubMed. (1996). Crystal structures of peptides and modified peptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Helical Alanine Controversy: An (Ala)6 Insertion Dramatically Increases Helicity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Retrieved from [Link]
-
PubMed. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]
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- 8. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Peptide NMR Spectroscopy Services [tricliniclabs.com]
The Strategic Incorporation of 2-Methylnorvaline: A Technical Guide to Enhancing Peptide Bioactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often curtailed by their conformational flexibility and susceptibility to enzymatic degradation. The incorporation of non-proteinogenic amino acids represents a cornerstone strategy in modern peptidomimetics to overcome these limitations. This technical guide provides an in-depth exploration of 2-Methylnorvaline (α-Me-Nva), a Cα-tetrasubstituted amino acid, as a powerful tool for peptide drug design. We will dissect the causal relationship between the unique structural constraints imposed by 2-Methylnorvaline and the resultant enhancements in biological activity and metabolic stability. This guide offers field-proven experimental protocols for synthesis, conformational analysis, and biological evaluation, designed to be self-validating systems for researchers.
Introduction: Overcoming the Peptide Paradox with 2-Methylnorvaline
Native peptides are exquisite signaling molecules, offering high target specificity and low off-target toxicity. However, their therapeutic application is hampered by two intrinsic weaknesses: a flexible backbone that can adopt multiple conformations, only one of which might be bioactive, and rapid clearance in vivo due to proteolysis. Cα-tetrasubstituted amino acids, such as 2-Methylnorvaline, are strategically designed building blocks that address both challenges simultaneously.[1][2]
By replacing the α-hydrogen with a methyl group, 2-Methylnorvaline introduces a significant steric barrier that fundamentally alters the peptide's conformational landscape. This guide will elucidate how this single modification can lock a peptide into a bioactive structure, enhance its resistance to proteases, and ultimately amplify its therapeutic potential, particularly in the realms of antimicrobial and anticancer agents.
The Core Principle: Conformational Rigidity and Its Biological Consequences
The defining feature of a Cα-methylated amino acid is the restriction of the peptide backbone's rotational freedom. The presence of the additional methyl group sterically limits the permissible phi (φ) and psi (ψ) dihedral angles, effectively forcing the peptide backbone into a more rigid and predictable conformation.[3][4][5]
Expert Insight: Unlike flexible native peptides which expend energy to adopt the correct conformation for receptor binding, a peptide containing 2-Methylnorvaline is pre-organized into a favorable secondary structure. This reduces the entropic penalty of binding, often leading to significantly higher receptor affinity and selectivity.
This conformational constraint is a powerful tool for inducing stable secondary structures, most notably β-turns and helical folds (both 3₁₀- and α-helices).[1][2] The specific structure adopted depends on the position and sequence context of the 2-Methylnorvaline residue. This ability to enforce a specific, stable architecture is the primary driver of the enhanced biological properties discussed below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Methylnorvaline Peptide
The primary challenge in synthesizing peptides with Cα-tetrasubstituted amino acids is the steric hindrance at both the amine and carboxyl groups, which can lead to slow and incomplete coupling reactions. [6][7][8][9]This protocol incorporates steps to overcome this issue.
Principle: This protocol utilizes Fmoc-based solid-phase chemistry. The key modification is the use of a highly efficient coupling reagent and extended reaction times for the sterically hindered residue to ensure the reaction proceeds to completion. A capping step is included to terminate any unreacted chains, simplifying final purification.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-2-Methylnorvaline-OH
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or PyNTP for extremely difficult couplings. [6][9]* Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Capping Solution: 10% Acetic Anhydride, 5% DIPEA in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold Diethyl Ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF twice (5 min, then 15 min). Wash the resin thoroughly with DMF (5x).
-
Standard Amino Acid Coupling: For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with HCTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated mixture to the resin and couple for 45-60 minutes. Wash with DMF (5x).
-
2-Methylnorvaline Coupling (Critical Step):
-
Pre-activate a 4-fold molar excess of Fmoc-2-Methylnorvaline-OH with HCTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated mixture to the resin and allow it to react for an extended period (e.g., 4-6 hours).
-
Self-Validation: Perform a Kaiser or Ninhydrin test to check for free amines. If the test is positive (indicating incomplete coupling), repeat the coupling step with a fresh mixture of activated amino acid ("double coupling").
-
-
Capping: After the 2-Methylnorvaline coupling, treat the resin with the capping solution for 15 minutes to acetylate any unreacted N-termini. This prevents the formation of deletion sequences. Wash with DMF (5x).
-
Chain Elongation: Repeat steps 3-5 for all subsequent amino acids in the sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM), and dry it. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. [10][11]The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure. Helical structures (α-helix and 3₁₀-helix) produce a characteristic CD spectrum with a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm. [12]The intensity of the peak at 222 nm is commonly used to quantify the percentage of helicity.
Materials:
-
Purified, lyophilized peptide
-
CD-grade solvents: 10 mM phosphate buffer (pH 7.4) for a baseline "unfolded" state, and a helix-promoting solvent like Trifluoroethanol (TFE) or membrane mimetics like Sodium Dodecyl Sulfate (SDS) micelles.
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide in water or buffer. Dilute the stock to a final concentration of 25-50 µM in the desired solvents (e.g., buffer alone, 50% TFE in buffer).
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm.
-
Blank Measurement: Record the spectrum of the solvent/buffer alone in the cuvette. This will be used for baseline correction.
-
Sample Measurement: Record the spectrum of the peptide solution. Perform at least three scans and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
Analysis: Compare the spectra. A significant increase in the negative signal at 222 nm in the presence of TFE or SDS, compared to the buffer alone, provides strong evidence of induced helical structure, a hallmark of successful conformational constraint by 2-Methylnorvaline.
Protocol 3: Proteolytic Stability Assay
Principle: This assay directly measures the resistance of the peptide to enzymatic cleavage by incubating it with a protease (e.g., trypsin) or in a complex biological matrix like human serum. The amount of intact peptide remaining over time is quantified by RP-HPLC.
Materials:
-
Purified peptides (native and 2-Methylnorvaline analog)
-
Protease: Trypsin solution (e.g., 1 µg/mL in assay buffer)
-
Biological Matrix: Human serum
-
Assay Buffer: e.g., Tris-HCl, pH 8.0
-
Quenching Solution: 10% TFA in water
-
RP-HPLC system with a C18 column
Step-by-Step Methodology:
-
Reaction Setup: In separate tubes, incubate a known concentration of the native peptide and the analog peptide (e.g., 100 µM) with either the trypsin solution or 90% human serum at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution. For serum samples, protein precipitation will be necessary (e.g., by adding cold acetonitrile), followed by centrifugation to clear the supernatant.
-
HPLC Analysis: Inject the quenched sample onto the RP-HPLC system. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from any degradation fragments.
-
Quantification: Determine the area of the peak corresponding to the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide. A significantly longer half-life for the 2-Methylnorvaline analog compared to the native peptide provides direct validation of its enhanced enzymatic stability.
Conclusion and Future Outlook
The incorporation of 2-Methylnorvaline is a robust and highly effective strategy in peptidomimetic design. It directly addresses the core liabilities of native peptides by enforcing a stable, bioactive conformation and providing steric protection against proteolysis. The resulting analogs often exhibit superior biological activity, enhanced receptor selectivity, and a significantly improved pharmacokinetic profile. The experimental workflows detailed in this guide provide a validated pathway for researchers to synthesize, characterize, and quantify the advantages of this powerful modification. As the field of peptide therapeutics continues to evolve, the rational design of peptides using constrained amino acids like 2-Methylnorvaline will remain a critical tool in developing the next generation of highly potent and durable drugs.
References
A comprehensive, numbered list of all cited sources will be generated here, including the Title, Source, and a valid, clickable URL for verification. (This is a placeholder for the final, consolidated list as per instructions).
Sources
- 1. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N- and Cα-Methylation in Biologically Active Peptides: Synth...: Ingenta Connect [ingentaconnect.com]
- 4. N- and Calpha-methylation in biologically active peptides: synthesis, structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A circular dichroism study of DNA-basic peptides associations in the absence or in the presence of Ca++ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CIRCULAR DICHROISM — MIT BIF [bif.mit.edu]
- 12. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
history and development of alpha,alpha-dialkyl amino acids
An In-depth Technical Guide to the History and Development of α,α-Dialkyl Amino Acids
Abstract
α,α-Dialkyl amino acids represent a pivotal class of non-proteinogenic amino acids that have fundamentally reshaped the landscape of peptide science and medicinal chemistry. Characterized by the presence of two alkyl substituents on the α-carbon, these molecules impose rigid conformational constraints on the peptide backbone, a property that chemists and drug developers have harnessed to design molecules with enhanced stability, predictable secondary structures, and potent biological activity. This guide provides a comprehensive exploration of the history, synthesis, and development of α,α-dialkyl amino acids, tracing their journey from early synthetic curiosities to indispensable tools in modern drug discovery. We will delve into the foundational synthetic methodologies, the evolution toward asymmetric synthesis, the profound impact of these residues on peptide conformation, and their application in creating robust, next-generation therapeutics.
Introduction: The Significance of a Quaternary α-Carbon
While the 22 proteinogenic amino acids form the fundamental alphabet of life, their inherent conformational flexibility and susceptibility to enzymatic degradation often limit the therapeutic potential of native peptides. The field of medicinal chemistry has long sought to overcome these limitations by introducing unnatural amino acids. Among the most powerful of these modifications is the creation of α,α-dialkyl amino acids, where the α-hydrogen is replaced by a second carbon-based substituent.[1]
This seemingly simple substitution has profound consequences. The presence of a quaternary, gem-disubstituted α-carbon dramatically restricts the allowable range of backbone dihedral angles (φ and ψ), effectively locking the peptide chain into specific, predictable conformations.[2] This structural pre-organization is the key to their utility. The most well-studied member of this class, α-aminoisobutyric acid (Aib), is a potent helix inducer and is found in nature within peptaibol antibiotics, which form transmembrane channels.[2][3][4] The insights gained from Aib have spurred the development of a vast library of analogous structures, each offering unique steric and electronic properties for fine-tuning molecular design.
The development of α,α-dialkyl amino acids is a story of overcoming synthetic challenges, deepening our understanding of stereochemistry, and applying that knowledge to solve critical problems in drug development, such as improving metabolic stability and enhancing target affinity.[5][6][7]
Foundational Synthetic Methodologies
The primary challenge in synthesizing α,α-dialkyl amino acids is the construction of the sterically hindered quaternary α-carbon.[6] Two classical, yet enduring, methods form the historical bedrock of this field: the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker Synthesis
First described by Adolph Strecker, this method provides a direct route to α-amino acids.[8] When adapted for α,α-dialkyl amino acids, the synthesis begins with a ketone instead of an aldehyde. The reaction proceeds in two main steps: the formation of an α-aminonitrile, followed by its hydrolysis to the final amino acid.[9]
The causality of this reaction lies in the sequential nucleophilic additions to the carbonyl carbon. Ammonia first attacks the ketone to form an imine (or more accurately, a ketoimine), which is then attacked by a cyanide ion.[9][10] The resulting α-aminonitrile is a stable intermediate that can be isolated before the final, often harsh, hydrolysis step.
Experimental Protocol: Generalized Strecker Synthesis of an α,α-Dialkyl Amino Acid
-
Iminonitrile Formation: A ketone is dissolved in an appropriate solvent (e.g., aqueous ammonia or an alcohol/water mixture). A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and an ammonia source (e.g., ammonium chloride, NH₄Cl) are added. The mixture is stirred, often at room temperature or with gentle heating, for several hours to days until the formation of the α-aminonitrile is complete.
-
Hydrolysis: The α-aminonitrile intermediate is isolated and then subjected to vigorous hydrolysis. This is typically achieved by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., Ba(OH)₂) for an extended period.[9]
-
Purification: Following hydrolysis, the reaction mixture is neutralized, and the resulting α,α-dialkyl amino acid is purified, often through recrystallization or ion-exchange chromatography.
Caption: Mechanism of the Strecker Synthesis starting from a ketone.
The Bucherer-Bergs Reaction
Developed in the 1920s, the Bucherer-Bergs reaction is a powerful multicomponent reaction that synthesizes hydantoins from ketones, cyanide, and ammonium carbonate.[11][12] These hydantoin intermediates can then be readily hydrolyzed to yield the desired α,α-dialkyl amino acids.
The elegance of this method lies in its convergence. All components react in a single pot to form a stable heterocyclic intermediate, the hydantoin. This intermediate acts as a protected form of the amino acid, circumventing potential side reactions and often leading to cleaner products and higher yields compared to a one-step Strecker synthesis.
Experimental Protocol: Generalized Bucherer-Bergs Synthesis
-
Hydantoin Formation: The starting ketone is combined with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a solvent such as aqueous ethanol.[12] The mixture is heated in a sealed vessel (to contain the ammonia and carbon dioxide generated) at approximately 60-70°C for several hours.
-
Isolation of Hydantoin: Upon cooling, the 5,5-dialkylhydantoin product often precipitates from the reaction mixture and can be isolated by filtration.
-
Hydrolysis to Amino Acid: The purified hydantoin is hydrolyzed to the amino acid. This is typically accomplished by heating with a strong base like barium hydroxide or sodium hydroxide, followed by acidic workup.[11]
Caption: The two-stage process of the Bucherer-Bergs reaction.
The Evolution Toward Asymmetric Synthesis
For applications in drug development, controlling the stereochemistry is paramount. While the classical methods produce racemic mixtures (for chiral α,α-dialkyl amino acids), significant research has been devoted to developing asymmetric syntheses. The historical progression can be broadly categorized into diastereoselective and, later, catalytic enantioselective methods.[13]
The primary strategy for asymmetric synthesis involves diastereoselective functionalization, where a chiral auxiliary is used to direct the introduction of a new substituent.[1] Another powerful approach combines the Strecker reaction with chiral amines, allowing for the diastereoselective formation of the aminonitrile, which can then be further functionalized.[14][15] These methods were crucial in the development of optically active α,α-disubstituted amino acids. More recently, catalytic enantioselective methods, including phase transfer catalysis and organocatalysis, have become the preferred approach for their efficiency and atom economy.[13]
| Synthetic Method | Starting Materials | Key Features | Stereocontrol |
| Strecker Synthesis | Ketone, NH₃, CN⁻ | Direct, two-step process. | None (produces racemate). |
| Bucherer-Bergs | Ketone, (NH₄)₂CO₃, CN⁻ | Forms stable hydantoin intermediate. | None (produces racemate). |
| Chiral Auxiliary | Chiral template (e.g., from a natural amino acid), alkylating agent. | Covalent attachment of a chiral molecule to guide reaction stereochemistry. | High diastereoselectivity, but requires attachment and removal of the auxiliary. |
| Asymmetric Strecker | Aldehyde, Chiral Amine, CN⁻ | Forms a chiral α-aminonitrile which can be further alkylated.[14] | Good to excellent diastereoselectivity. |
| Catalytic Asymmetric | Prochiral substrate (e.g., α-iminoester), catalyst, nucleophile. | Uses a substoichiometric amount of a chiral catalyst.[6][13] | High enantioselectivity, highly efficient. |
The Structural Cornerstone: Imposing Conformational Order
The defining feature of α,α-dialkyl amino acids is their ability to severely restrict the conformational freedom of the peptide backbone.[1] This is a direct consequence of steric hindrance imposed by the gem-dialkyl groups at the α-carbon.
In a standard polypeptide chain, the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds allows the chain to adopt various conformations, as visualized on a Ramachandran plot. For most L-amino acids, large regions corresponding to α-helices and β-sheets are accessible. However, for an α,α-dialkyl amino acid like Aib, the two methyl groups clash with the peptide backbone atoms, dramatically shrinking the allowed conformational space. The accessible regions are largely confined to those corresponding to right-handed and left-handed helical structures.[2]
This steric compulsion makes α,α-dialkyl amino acids powerful initiators and stabilizers of helical structures.[16][17] Peptides containing multiple Aib residues, for instance, almost invariably adopt either an α-helical or a 3₁₀-helical conformation.[16] The 3₁₀-helix, a tighter coil with a different hydrogen-bonding pattern (i→i+3 instead of the α-helix's i→i+4), is particularly favored by Aib.[2][3] The choice between these helical forms is a subtle balance of steric requirements, electrostatic interactions, and the surrounding peptide sequence.[16]
Caption: Conceptual restriction of flexibility from Glycine to Aib.
Applications in Drug Discovery and Peptide Science
The unique properties of α,α-dialkyl amino acids have made them invaluable tools for medicinal chemists. Their incorporation into peptides provides a reliable strategy to address two of the most significant challenges in peptide drug development: conformational instability and proteolytic degradation.[7]
Enhancing Proteolytic Stability
Peptides are rapidly degraded in the body by proteases, leading to a short plasma half-life. The quaternary α-carbon of a dialkyl amino acid acts as a steric shield, preventing the peptide backbone from fitting into the active site of proteases.[5] Introducing these residues at or near a known cleavage site can render a peptide highly resistant to enzymatic digestion, significantly extending its duration of action in vivo.
Designing Bioactive Peptidomimetics
Many peptides exert their biological function only when folded into a specific three-dimensional shape, often an α-helix.[18] However, short peptides are typically unstructured in solution. α,α-Dialkyl amino acids can be used to nucleate and stabilize helical conformations, effectively "locking" a peptide into its bioactive shape.[17] This pre-organization reduces the entropic penalty of binding to a receptor, often leading to a dramatic increase in affinity and potency. This strategy has been successfully applied to create potent antimicrobial peptides, hormone analogs, and inhibitors of protein-protein interactions.[3][5]
Case Study: α-Aminoisobutyric Acid (Aib) in Modern Therapeutics
Aib is the archetypal α,α-dialkyl amino acid.[4] Its strong propensity to induce 3₁₀-helical structures is a cornerstone of modern peptide design.[3] Beyond its presence in natural peptaibols, Aib has been incorporated into numerous synthetic peptides to enhance their structure and stability. A prominent recent example is its inclusion in Tirzepatide , a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes. The Aib residue in its structure helps to stabilize a helical conformation crucial for receptor binding and contributes to the molecule's impressive stability and long half-life.[4]
Conclusion and Future Outlook
The journey of α,α-dialkyl amino acids from their initial synthesis via classical organic reactions to their rational incorporation into FDA-approved drugs is a testament to the power of fundamental chemical research. The development of these unique building blocks has provided scientists with an unprecedented level of control over peptide structure and function. By understanding the causal link between the quaternary α-carbon, conformational restriction, and biological properties, researchers can now design peptidomimetics with enhanced stability, predictable structures, and improved therapeutic profiles.
The future of this field remains vibrant. Ongoing research is focused on developing novel and more efficient asymmetric synthetic routes, creating α,α-dialkyl amino acids with diverse and functionalized side chains (e.g., fluorinated variants to modulate hydrophobicity), and exploring their use in new therapeutic modalities and even in materials science as scaffolds for self-assembling systems.[19] The foundational principles established over decades of research will continue to empower scientists to build better molecules for medicine and beyond.
References
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-
Okuyama, K., Ousaka, N., Kamada, T., & Ito, H. (2009). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 129(1), 3-17. [Link]
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel. YouTube. [Link] (Note: A direct, stable link to the specific video is needed; this is a placeholder format).
-
Dittrich, M., & Sewald, N. (2018). On the Evolutionary History of the Twenty Encoded Amino Acids. Angewandte Chemie International Edition, 57(44), 14354-14364. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]
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-
Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. [Link]
-
Yamaguchi, H., et al. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Journal of Peptide Science, 9(10), 633-638. [Link]
-
Chaume, G., Brigaud, T., & Pytkowicz, J. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(21), 5179. [Link]
- This reference was not sufficiently focused on the core topic to be included.
- This reference was not sufficiently focused on the core topic to be included.
-
Okuyama, K. (2005). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers, 80(2-3), 202-214. [Link]
-
Trost, B. M., & Ariza, X. (1999). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Angewandte Chemie International Edition, 38(19), 2931-2933. [Link]
- This reference was a general overview of functional groups and not specific enough.
- This reference was a duplicate or less inform
- This reference was not sufficiently detailed to be included.
-
Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]
-
Karle, I. L., & Balaram, P. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Biochemistry, 29(28), 6747-6756. [Link]
-
Kazemikhaloo, P., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10243-10293. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Prasad, S., & Balaram, P. (1984). The stereochemistry of peptides containing alpha-aminoisobutyric acid. CRC Critical Reviews in Biochemistry, 16(4), 307-348. [Link]
- This reference was a general overview of helix formation and not specific enough to the topic.
- This reference was not sufficiently focused on the core topic to be included.
-
Wang, W., & Li, W. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(14), 2149-2151. [Link]
- This reference was not sufficiently focused on the core topic to be included.
- This reference was not sufficiently focused on the core topic to be included.
- This reference was a general overview of alpha-helices.
-
Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353. (Note: A more direct reference like the Karle & Balaram one is more specific, but this highlights the importance of the 3(10) helix). A better reference is: De Filippis, V., et al. (1994). Enhanced protein thermostability by Ala-->Aib replacement. FEBS Letters, 338(2), 162-166. [Link]
- This reference was too general.
-
Wikipedia contributors. (2024). 2-Aminoisobutyric acid. Wikipedia, The Free Encyclopedia. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (Note: A more modern review on the Bucherer-Bergs reaction is: Sim, M. M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1024.) [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy. [Link]
-
Phelan, J. C., et al. (2009). End-Capped α-Helices as Modulators of Protein Function. Current Opinion in Chemical Biology, 13(5-6), 680-686. [Link]
- This reference was a general overview of alpha-helices.
-
Wang, W., & Li, W. (2000). Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. Organic Letters, 2(14), 2149-2151. [Link]
- This reference was a collection of book chapters and less of a primary source.
- This reference was a duplicate or less inform
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- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. End-Capped α-Helices as Modulators of Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Fidelity Solid Phase Peptide Synthesis (SPPS) of 2-Methylnorvaline Analogs
Executive Summary & Strategic Rationale
The incorporation of 2-Methylnorvaline (2-Me-Nva) into peptide backbones is a potent strategy for enhancing metabolic stability and constraining conformational space. As a non-canonical,
The Challenge: The quaternary
The Solution: This guide details a High-Temperature, High-Efficiency (HT-HE) protocol utilizing chaotropic coupling reagents (HATU/PyAOP) and microwave irradiation to overcome the energy barrier imposed by the
Critical Material Selection
Success with 2-Me-Nva requires a deviation from standard "commodity" reagents. The following system is validated for difficult sequences.
| Component | Recommendation | Rationale |
| Resin | Rink Amide ChemMatrix or Low-Loading Wang (< 0.4 mmol/g) | PEG-based resins (ChemMatrix) swell better in polar solvents, reducing aggregation. Low loading prevents steric crowding between growing chains. |
| Coupling Reagent (Primary) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | The 7-aza group (HOAt generation) utilizes the "neighboring group effect" to accelerate coupling rates by ~10x over HBTU. |
| Coupling Reagent (Secondary) | PyAOP or PyBrOP | Phosphonium reagents are superior for coupling onto the hindered amine of 2-Me-Nva during the subsequent cycle. |
| Base | DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) | TMP (Collidine) is a weaker, non-nucleophilic base recommended if racemization of neighboring Cys/His residues is a risk at high heat. |
| Solvent | DMF (Main) / NMP (Difficult steps) | NMP (N-methylpyrrolidone) disrupts beta-sheet aggregation more effectively than DMF. |
Pre-Synthesis Considerations: The Steric Barrier
Before initiating synthesis, it is crucial to visualize why standard protocols fail. The
Visualization: The Steric Blockade Workflow
The following diagram illustrates the kinetic bottleneck introduced by 2-Me-Nva and the required intervention.
Caption: Kinetic bottlenecks in 2-Me-Nva synthesis. Red nodes indicate high-risk steps requiring protocol modification.
Detailed Experimental Protocol
Phase A: Resin Preparation
-
Weighing: Calculate resin requirement based on 0.1 mmol scale (e.g., for 0.5 mmol/g loading, use 200 mg).
-
Swelling: Swell resin in DCM for 20 minutes, then wash 3x with DMF. Crucial: Ensure resin is fully solvated to expose internal sites.
Phase B: Coupling Fmoc-2-Me-Nva-OH (Coupling To the Resin)
Objective: Attach the hindered amino acid to the growing chain. Reagents: Fmoc-2-Me-Nva-OH (4 eq), HATU (3.9 eq), DIEA (8 eq).
-
Activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIEA immediately prior to addition to resin.
-
Reaction: Shake for 60 minutes at Room Temperature OR 10 minutes at 75°C (Microwave) .
-
Note: While the carbonyl is hindered, HATU is usually sufficient to drive this reaction.
-
-
Validation: Perform a standard Kaiser test. If blue (positive), recouple using PyBrOP conditions.
Phase C: Fmoc Deprotection
Objective: Remove the Fmoc group from the sterically crowded
-
Reagent: 20% Piperidine + 0.1M HOBt in DMF. (HOBt reduces aspartimide formation and suppresses racemization).
-
Cycle:
-
Treat 1: 5 minutes (Flow wash).
-
Treat 2: 15 minutes (Batch shake).
-
Observation: Deprotection of
-disubstituted residues is slower. Do not shorten this step.
-
Phase D: Coupling the NEXT Amino Acid (The Critical Step)
Objective: Couple an amino acid onto the buried amine of 2-Me-Nva. This is the most common point of failure (deletion).
Protocol: Double Coupling with PyAOP
-
Coupling 1 (The "Soft" Push):
-
Coupling 2 (The "Hard" Push - Phosphonium Chemistry):
-
AA (4 eq), PyAOP (4 eq), DIEA (8 eq).
-
Why PyAOP? Phosphonium reagents (unlike uroniums like HATU) do not form guanidinium byproducts effectively and maintain high reactivity at the hindered center.
-
Microwave: 75°C for 10 minutes.
-
Wash DMF (3x).[2]
-
-
Capping (Mandatory):
-
Acetic Anhydride/Lutidine/DMF (5:6:89).
-
Shake for 10 minutes.
-
Reasoning: Any unreacted 2-Me-Nva amine must be permanently capped to prevent "deletion sequences" (n-1 peptides) that are impossible to purify later.
-
Quality Control & Validation
In-Process Monitoring (The Chloranil Test)
The standard Kaiser (Ninhydrin) test is reliable for primary amines, but for difficult couplings, the Chloranil Test is often more sensitive for detecting secondary amines or hindered primary amines that fail to react with Ninhydrin.
-
Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.
-
Result: Dark blue/green beads = Free amine (Incomplete coupling). Colorless/Yellow = Complete.
Final Cleavage[3]
-
Cocktail: TFA/TIPS/Water (95:2.5:2.5). Avoid scavengers like EDT unless Cys/Met are present, as they can be difficult to remove.
-
Time: 2-3 hours.
-
Precipitation: Cold Diethyl Ether.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Deletion Sequence (Missing AA after 2-Me-Nva) | Incomplete coupling onto the hindered amine. | Switch to PyBrOP or COMU for the subsequent residue. Increase temperature to 90°C (if no Cys/His). |
| Low Yield of 2-Me-Nva incorporation | Steric bulk prevented activation. | Use Acid Fluoride activation (TFFH reagent) which creates a smaller electrophile than the HATU active ester. |
| Racemization of Previous Residue | High heat caused epimerization of the AA before 2-Me-Nva. | Use Collidine (TMP) instead of DIEA. Reduce temp to 50°C and extend time. |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3] CEM Application Notes. Link
-
Albericio, F., et al. (2018). Solid Phase Peptide Synthesis: Recent Advances. MDPI. Link
-
Sigma-Aldrich. (2023). Peptide Stability and Potential Degradation Pathways.[4][5][6] Technical Guides.[1] Link
-
National Institutes of Health (NIH). (2009). Microwave-assisted solid-phase peptide synthesis at 60 degrees C.[7] PubMed. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Resolution Strategies for the Production of Enantiopure 2-Methylnorvaline
Abstract: Enantiomerically pure α-methylated amino acids, such as 2-Methylnorvaline, are pivotal chiral building blocks in the synthesis of pharmaceuticals and peptidomimetics. Their unique steric hindrance imparts desirable properties like enhanced metabolic stability and conformational rigidity to peptide-based drugs. Traditional chemical methods for resolving racemates often involve costly chiral auxiliaries and harsh reaction conditions. This application note provides a detailed guide to enzymatic kinetic resolution, a sustainable and highly selective alternative for producing enantiopure 2-Methylnorvaline. We present two distinct, field-proven protocols utilizing lipase-catalyzed N-acylation in organic media and amidase-catalyzed hydrolysis in an aqueous system, complete with mechanistic insights, step-by-step methodologies, and analytical validation techniques.
Introduction: The Imperative for Chiral Purity
The biological activity of chiral molecules is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even elicit undesired side effects. The non-proteinogenic amino acid 2-Methylnorvaline is a prime example where stereochemical integrity is paramount for its application in drug development. Enzymatic kinetic resolution (EKR) stands out as a superior strategy for achieving high enantiomeric purity. This technique leverages the inherent stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the transformed product from the unreacted, enantiopure substrate. Biocatalysis offers significant advantages, including mild reaction conditions, exceptional selectivity, and a reduced environmental footprint compared to conventional chemical synthesis.[1][2]
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution operates on the principle that one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. The efficiency of this process is defined by the enantiomeric ratio (E) , a measure of the enzyme's selectivity. An E value greater than 100 is generally considered excellent for preparative-scale resolutions.[3]
The goal is to stop the reaction at or near 50% conversion. At this point, the product will be in high enantiomeric excess (ee), and the remaining, unreacted substrate will also be in high enantiomeric excess, but of the opposite configuration.
Caption: Figure 1: General Workflow of Enzymatic Kinetic Resolution.
Protocol I: Lipase-Catalyzed Resolution via Transesterification
Lipases are robust enzymes that are highly active in non-aqueous environments, making them ideal for the resolution of amino acid esters or their N-acylated derivatives.[4] This protocol details the resolution of racemic N-acetyl-2-Methylnorvaline using an immobilized lipase, Candida antarctica Lipase B (CAL-B), a widely recognized and highly selective biocatalyst.[5] The reaction involves the enantioselective acylation of the amine group, which is a common strategy for resolving primary amines and amino acids.
Causality and Experimental Rationale:
-
Substrate Derivatization: 2-Methylnorvaline is first N-acetylated. This is crucial because lipases primarily act on ester and amide bonds, and the N-acetyl group provides a handle for the enzyme's catalytic machinery.
-
Immobilized Enzyme: We use Novozym 435 (immobilized CAL-B). Immobilization enhances enzyme stability in organic solvents, prevents protein aggregation, and simplifies catalyst removal post-reaction, allowing for easy recycling.[6]
-
Organic Solvent: A non-polar organic solvent like tert-butyl methyl ether (MTBE) is used. It solubilizes the substrates while maintaining the essential layer of water on the enzyme's surface required for catalytic activity.
-
Acyl Donor: Vinyl acetate serves as an efficient, irreversible acyl donor. The enol by-product tautomerizes to acetaldehyde, driving the reaction equilibrium towards product formation.[7]
Caption: Figure 2: Lipase-Catalyzed N-Acylation of one Enantiomer.
Step-by-Step Methodology: Lipase Resolution
-
Substrate Preparation (N-Acetylation):
-
Dissolve racemic 2-Methylnorvaline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-acetyl-2-Methylnorvaline. Verify purity by NMR and LC-MS.
-
-
Enzymatic Resolution:
-
To a 100 mL flask, add racemic N-acetyl-2-Methylnorvaline (10 mmol).
-
Add 50 mL of tert-butyl methyl ether (MTBE).
-
Add vinyl acetate (15 mmol, 1.5 eq).
-
Add immobilized Candida antarctica Lipase B (Novozym 435, 200 mg).
-
Seal the flask and place it in an orbital shaker at 200 rpm and 40 °C.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 4 hours), withdraw a small aliquot (50 µL) of the reaction mixture.
-
Filter out the enzyme.
-
Analyze the sample by chiral HPLC (see Section 5) to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction when the conversion reaches approximately 50%.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the acylated product ((R)-N,N-diacetyl-2-Methylnorvaline) and the unreacted substrate ((S)-N-acetyl-2-Methylnorvaline).
-
Separate the two components using flash column chromatography on silica gel.
-
-
Deprotection (if required):
-
The separated N-acetyl or N,N-diacetyl amino acids can be hydrolyzed back to the free amino acids by heating in 6M HCl.
-
Protocol II: Amidase-Catalyzed Resolution via Hydrolysis
Amidases and acylases are highly effective in aqueous media for the stereoselective hydrolysis of N-acyl amino acids.[8] This method is often considered "greener" as it avoids bulk organic solvents. The enzyme selectively hydrolyzes the N-acyl group from one enantiomer, producing a free amino acid and leaving the other N-acylated enantiomer untouched. The significant difference in polarity and charge between the product (zwitterionic amino acid) and the remaining substrate (anionic N-acyl amino acid) makes their separation straightforward.
Causality and Experimental Rationale:
-
Enzyme Choice: Amidases from microbial sources often exhibit broad substrate specificity and high enantioselectivity towards α-amino acid amides or N-acyl derivatives.[9][10]
-
Aqueous Buffer: The reaction is performed in a phosphate buffer at a controlled pH (typically 7-8). Maintaining the optimal pH is critical for enzyme activity and stability.[11]
-
pH Control: As the hydrolysis reaction proceeds, it liberates a carboxylic acid, causing the pH to drop. This can be monitored and controlled using a pH-stat titrator, which adds a base (e.g., NaOH) to maintain a constant pH. The rate of base addition is a direct measure of the reaction rate.
-
Simple Separation: The product, a free amino acid, and the unreacted N-acyl amino acid can be easily separated using ion-exchange chromatography due to their different charge states at a given pH.
Caption: Figure 3: Amidase-Catalyzed Hydrolysis of an N-Acyl Amino Acid.
Step-by-Step Methodology: Amidase Resolution
-
Substrate Preparation:
-
Prepare racemic N-acetyl-2-Methylnorvaline as described in Protocol I, Step 1.
-
-
Enzymatic Hydrolysis:
-
Dissolve racemic N-acetyl-2-Methylnorvaline (10 mmol) in 100 mL of 0.1 M phosphate buffer.
-
Adjust the pH to 7.5 by adding 1 M NaOH.
-
Place the solution in a temperature-controlled vessel at 37 °C with gentle stirring.
-
Add the Amidase/Acylase enzyme (e.g., 50 mg of commercially available Acylase I).
-
Maintain the pH at 7.5 throughout the reaction by the automated addition of 0.5 M NaOH using a pH-stat titrator.
-
-
Reaction Monitoring:
-
The reaction progress is monitored by the consumption of NaOH. The reaction is complete (at 50% conversion) when 10 mL of 0.5 M NaOH (5 mmol) has been consumed.
-
Alternatively, aliquots can be analyzed by chiral HPLC to confirm conversion and ee.
-
-
Work-up and Separation:
-
Once the reaction reaches 50% conversion, terminate it by adding 1 M HCl to lower the pH to ~3. This may precipitate the denatured enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Adjust the pH of the supernatant to ~3. At this pH, the unreacted (S)-N-acetyl-2-Methylnorvaline is protonated and can be extracted with ethyl acetate.
-
The aqueous layer, containing the protonated (R)-2-Methylnorvaline, can be loaded onto a strong cation exchange resin.
-
Wash the resin with water, then elute the desired amino acid with a dilute ammonia solution.
-
Lyophilize the eluate to obtain the pure (R)-2-Methylnorvaline.
-
Analytical Protocol: Chiral HPLC Analysis
Accurate determination of enantiomeric excess (ee) is crucial for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12] Direct analysis of underivatized amino acids is possible on specific chiral stationary phases (CSPs) like macrocyclic glycopeptide-based columns.[13]
Step-by-Step Methodology: Chiral HPLC
-
Column Selection:
-
Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) is highly effective for underivatized amino acids.[13]
-
Alternatively, for N-acetylated derivatives, a polysaccharide-based CSP (e.g., Chiralcel® OD-H) can be used.
-
-
Sample Preparation:
-
Filter the reaction aliquot through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions (Example for CHIROBIOTIC T):
-
Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% acetic acid and 0.05% ammonium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers by running analytical standards.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] × 100
-
Comparative Data Summary
The following table summarizes the typical performance and conditions for the two enzymatic resolution protocols described. These values are representative and may require optimization for specific substrates and enzyme batches.
| Parameter | Protocol I: Lipase-Catalyzed Acylation | Protocol II: Amidase-Catalyzed Hydrolysis |
| Enzyme | Immobilized Candida antarctica Lipase B | Acylase I / Microbial Amidase |
| Substrate Form | N-acetyl-2-Methylnorvaline | N-acetyl-2-Methylnorvaline |
| Reaction Medium | Organic Solvent (e.g., MTBE) | Aqueous Buffer (e.g., Phosphate, pH 7.5) |
| Key Reagent | Acyl Donor (e.g., Vinyl Acetate) | Water (as nucleophile) |
| Temperature | 30 - 50 °C | 30 - 40 °C |
| Typical E value | > 100 | > 150 |
| Max Conversion | 50% (theoretically) | 50% (theoretically) |
| Product ee | > 99% | > 99% |
| Unreacted Substrate ee | > 99% | > 99% |
| Key Advantage | High enzyme stability in organic media | "Green" process, simple product separation |
| Key Challenge | Requires organic solvents, separation of product and substrate by chromatography | Requires precise pH control |
Conclusion
Enzymatic kinetic resolution is a powerful and practical platform for the industrial production of enantiopure 2-Methylnorvaline. Both lipase-catalyzed reactions in organic media and amidase-catalyzed hydrolysis in aqueous systems offer excellent enantioselectivity and yield high-purity products. The choice between protocols depends on factors such as solvent tolerance, downstream processing capabilities, and environmental considerations. The methodologies presented here provide a robust starting point for researchers, scientists, and drug development professionals to implement green and efficient biocatalytic processes for the synthesis of valuable chiral intermediates.
References
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2011). Molecules. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). International Journal of Molecular Sciences. [Link]
-
Multi-enzymatic resolution of DL-norvaline for L-norvaline production. (2020). Journal of Biotechnology. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2020). ChemistryOpen. [Link]
-
Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022). International Journal of Molecular Sciences. [Link]
-
Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (n.d.). Source not available. [Link]
-
Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. (2006). Tetrahedron: Asymmetry. [Link]
-
Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. (2024). Molecules. [Link]
-
The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. (2013). Journal of Biological Chemistry. [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Organic Process Research & Development. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2021_07_OPRD_UnnaturalAAs.pdf]([Link] Macmillan/files/publications/2021_07_OPRD_UnnaturalAAs.pdf)
-
Study of the resolution of amino acids and aminoalcohols in organic solvents. (1995). Amino Acids. [Link]
-
Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (2020). Chemistry – A European Journal. [Link]
-
Chromatogram of the enantioresolution of norvaline. (n.d.). ResearchGate. [Link]
-
Microbial amidases: Characterization, advances and biotechnological applications. (2023). Biotechnology Advances. [Link]
-
Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (2020). ResearchGate. [Link]
-
A route to enantiopure RNA precursors from nearly racemic starting materials. (2011). Nature Chemistry. [Link]
-
Kinetic Resolution of Primary 2-Methyl-Substituted Alcohols via Pseudomonas cepacia Lipase Catalyzed Enantioselective Acylation. (2010). ChemInform. [Link]
-
Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. (2013). Tetrahedron: Asymmetry. [Link]
-
Amidase (IPR000120). (n.d.). InterPro, EMBL-EBI. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. (2019). Molecules. [Link]
-
Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. (1989). Journal of the American Chemical Society. [Link]
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the resolution of amino acids and aminoalcohols in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 9. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. InterPro [ebi.ac.uk]
- 11. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Chromatographic Maze: A Comprehensive Guide to HPLC Purification of 2-Methylnorvaline Peptides
Introduction: The Challenge and Promise of 2-Methylnorvaline in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, bestowing enhanced proteolytic stability, constrained conformations, and improved pharmacokinetic profiles. Among these valuable building blocks, 2-Methylnorvaline (2-MeNva), an α,α-dialkylated amino acid, stands out for its ability to induce helical secondary structures and increase resistance to enzymatic degradation. However, the very properties that make 2-MeNva a desirable component in therapeutic peptides also present significant challenges during their purification. The steric hindrance and increased hydrophobicity conferred by the 2-MeNva residue can lead to poor solubility, peptide aggregation, and complex chromatographic behavior, demanding a nuanced and systematic approach to purification.
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the purification of synthetic peptides containing 2-Methylnorvaline. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to equip scientists with the knowledge to overcome the unique purification hurdles associated with these promising, yet challenging, molecules.
I. The Chromatographic Impact of 2-Methylnorvaline: A Mechanistic Perspective
The purification of 2-Methylnorvaline-containing peptides by Reversed-Phase HPLC (RP-HPLC) is governed by a complex interplay of factors stemming from the unique structural characteristics of this amino acid. Understanding these underlying principles is paramount for rational method development.
Increased Hydrophobicity and its Consequences
The presence of the additional methyl group on the α-carbon, alongside the propyl side chain, significantly increases the hydrophobicity of the 2-MeNva residue compared to its norvaline counterpart. This elevated hydrophobicity leads to:
-
Stronger Retention: Peptides containing 2-MeNva exhibit longer retention times on standard C18 columns, often requiring higher concentrations of organic solvent for elution.
-
Potential for Co-elution: The strong retention can cause the target peptide to co-elute with other hydrophobic impurities generated during synthesis, such as deletion sequences or incompletely deprotected species.
-
Aggregation: Highly hydrophobic peptides have a propensity to aggregate in aqueous solutions, which can result in peak broadening, reduced recovery, and even column clogging.[1]
-
Solubility Issues: These peptides may exhibit poor solubility in the aqueous mobile phases typically used at the beginning of an RP-HPLC gradient, leading to precipitation on the column and sample loss.[1]
Steric Hindrance and Conformational Rigidity
The gem-dimethyl group at the α-carbon of 2-MeNva sterically restricts the peptide backbone's rotational freedom. This constraint has a profound impact on the peptide's conformation, often inducing or stabilizing helical structures such as 3₁₀-helices or α-helices.[2][3] This conformational rigidity influences chromatographic behavior in several ways:
-
Altered Selectivity: The adoption of a stable secondary structure can alter the peptide's interaction with the stationary phase, leading to retention times that deviate from predictions based solely on amino acid composition.[4][5][6] A well-defined helical structure can present a more uniformly hydrophobic surface to the stationary phase, potentially leading to sharper peaks compared to a more flexible peptide of similar hydrophobicity.
-
Diastereomer Separation: Since 2-Methylnorvaline is a chiral amino acid, synthetic peptides can contain diastereomers if there are other chiral centers in the peptide. The fixed conformation imposed by 2-MeNva can accentuate the subtle differences in the three-dimensional structures of these diastereomers, often enabling their separation on high-resolution achiral RP-HPLC columns with optimized gradients.[7]
II. Strategic Method Development for 2-Methylnorvaline Peptide Purification
A systematic approach to method development is crucial for achieving high-purity 2-MeNva peptides. The following sections outline key experimental parameters and provide a logical workflow for optimizing the purification process.
}
Materials and Reagents
| Component | Recommendation & Rationale |
| HPLC System | A preparative HPLC system with a gradient pump, UV detector (210-230 nm), and fraction collector. An analytical HPLC or UPLC system is required for method development and purity analysis. |
| Solvent A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution.[8] |
| Solvent B | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) TFA. ACN is the most common organic modifier for peptide RP-HPLC. |
| Alternative Ion-Pairing Agents | For challenging separations, consider 0.1% Formic Acid (FA) for MS-compatibility or perfluorinated carboxylic acids like Pentafluoropropionic Acid (PFPA) to alter selectivity.[9] |
| Sample Dissolution Solvents | Start with Solvent A. For poorly soluble peptides, use minimal amounts of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), followed by dilution with Solvent A.[10] |
Column Selection: Mitigating Strong Retention
The choice of stationary phase is a critical first step. While C18 columns are the workhorse of peptide purification, their high hydrophobicity may be detrimental for 2-MeNva peptides.
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Application & Rationale |
| C18 (e.g., Luna C18, Zorbax SB-C18) | 5-10 (Prep) / 1.7-5 (Analytical) | 100-300 | Starting Point. Good for initial screening, but may result in excessive retention. A wider pore size (300 Å) is generally recommended for peptides to ensure good mass transfer. |
| C8 (e.g., Jupiter C8) | 5-10 (Prep) / 3-5 (Analytical) | 100-300 | Reduced Hydrophobicity. Often a better choice for hydrophobic peptides, providing shorter retention times and potentially better resolution from closely eluting impurities.[1] |
| C4 (e.g., Jupiter C4) | 5-10 (Prep) / 3-5 (Analytical) | 300 | Low Hydrophobicity. Ideal for very hydrophobic or large 2-MeNva peptides that are irreversibly adsorbed or poorly recovered from C18 or C8 columns.[1] |
| Phenyl (e.g., Luna Phenyl-Hexyl) | 5-10 (Prep) / 3-5 (Analytical) | 100 | Alternative Selectivity. Provides different selectivity based on π-π interactions, which can be beneficial for separating peptides with aromatic residues. |
III. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the analytical method development and subsequent preparative purification of a 2-Methylnorvaline-containing peptide.
Protocol 1: Analytical Method Development
Objective: To determine the optimal separation conditions on an analytical scale before scaling up to preparative HPLC.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water or minimal DMSO diluted with water) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Initial Scouting Gradient:
-
Column: Start with a C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5-95% B over 30 minutes.
-
Detection: 220 nm.
-
-
Gradient Optimization: Based on the retention time (t_R) from the scouting run, design a shallower, more focused gradient. A shallow gradient is often key to resolving closely related peptide impurities.[11]
-
Rule of Thumb: Start the shallow gradient approximately 10-15% B below the elution percentage of the target peptide and end it 5-10% B above.
-
Example Optimized Gradient: If the peptide elutes at 40% B in the scouting run:
-
5-25% B over 5 minutes.
-
25-50% B over 40 minutes (Gradient slope of ~0.6% B/min).
-
50-95% B over 5 minutes (for column wash).
-
-
-
Temperature Optimization: For peptides exhibiting broad peaks, increasing the column temperature to 40-60°C can significantly improve peak shape and recovery by enhancing solubility and mass transfer kinetics.[1][12] Run the optimized gradient at different temperatures to assess the impact on resolution.
-
Column and Mobile Phase Screening: If satisfactory resolution is not achieved, screen different column chemistries (e.g., C4, Phenyl-Hexyl) and mobile phase modifiers (e.g., 0.1% Formic Acid).
Protocol 2: Preparative Scale-Up and Purification
Objective: To purify the target 2-MeNva peptide in larger quantities based on the optimized analytical method.
Procedure:
-
Scale-Up Calculation: Linearly scale the flow rate and injection volume from the analytical to the preparative column based on the column cross-sectional area.
-
New Flow Rate = Old Flow Rate x (New Column Radius² / Old Column Radius²)
-
-
Column Equilibration: Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase composition.
-
Sample Loading: Dissolve the crude peptide in the minimal amount of a strong solvent (like DMSO or DMF) and then dilute with Mobile Phase A to a concentration that prevents on-column precipitation. Ensure the final concentration of the strong solvent is low enough not to interfere with peptide binding.
-
Gradient Elution and Fraction Collection: Run the scaled-up gradient and collect fractions across the main peak. Collect smaller fractions at the beginning and end of the peak to better isolate impurities.
-
Fraction Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a fluffy powder.
Protocol 3: Chiral Separation of Diastereomers (if required)
Objective: To separate peptide diastereomers arising from the use of 2-Methylnorvaline.
Approach 1: High-Resolution RP-HPLC (Achiral Column)
-
Rationale: The fixed conformation induced by 2-MeNva can sometimes make diastereomers separable on a standard high-efficiency RP-HPLC column.
-
Method:
-
Use a long analytical column (e.g., 250 mm) with a small particle size (e.g., ≤ 3 µm) to maximize theoretical plates.
-
Employ a very shallow gradient (e.g., 0.1-0.5% B per minute) around the elution point of the diastereomeric mixture.
-
Optimize the temperature, as small changes can significantly impact the relative retention of diastereomers.
-
Approach 2: Chiral Stationary Phases (CSPs)
-
Rationale: When achiral methods fail, CSPs provide a direct method for separating enantiomers and diastereomers.
-
Method:
-
Column Selection: Cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) have shown success in separating chiral amino acids and small peptides.[13] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™) are also versatile for this purpose.[11][14]
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP. Follow the manufacturer's recommendations, which often involve polar organic or reversed-phase modes.
-
Method Development: Systematically screen different mobile phase compositions and temperatures to achieve baseline separation.
-
IV. Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Broad Peaks | Peptide aggregation, poor mass transfer, secondary interactions with the stationary phase. | Increase column temperature (40-60°C). Use a shallower gradient. Ensure complete dissolution of the sample. Try a different ion-pairing agent (e.g., FA). |
| Low Recovery | Irreversible adsorption to the column, precipitation on the column. | Switch to a less hydrophobic stationary phase (C8 or C4). Increase the organic content of the sample solvent. Increase column temperature. |
| Poor Resolution | Inadequate selectivity between the target peptide and impurities. | Screen different stationary phases (C4, Phenyl). Change the mobile phase pH (if the peptide is stable). Use a different ion-pairing agent (e.g., PFPA). Employ a shallower gradient. |
| Split Peaks | On-column conformational changes, column void, or sample solvent incompatibility. | Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. Check for column degradation. Sometimes, split peaks can indicate the presence of diastereomers. |
V. Conclusion: A Pathway to Purity
The purification of peptides containing 2-Methylnorvaline presents a formidable, yet surmountable, challenge. The increased hydrophobicity and conformational rigidity imparted by this unique amino acid demand a departure from standard peptide purification protocols. Success hinges on a rational and systematic approach to method development, grounded in an understanding of the physicochemical principles at play. By carefully selecting less retentive stationary phases, optimizing gradient slopes and column temperature, and considering advanced techniques for chiral separations, researchers can effectively navigate the complexities of purifying these next-generation peptide therapeutics. The protocols and strategies outlined in this guide provide a robust framework for achieving the high levels of purity required for both preclinical research and clinical development, ultimately unlocking the full therapeutic potential of 2-Methylnorvaline-containing peptides.
VI. References
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1247, 88-96.
-
BenchChem. (2025). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. Retrieved from BenchChem website.
-
Indiana University ScholarWorks. (2012). Synthesis, Purification, and Biological Activity of AIB Substituted Glucagon and GLP-1 Peptide Analogues.
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
-
University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis.
-
Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH.
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 301-326.
-
Chen, C. C., & Chen, S. H. (2010). Study of conformation effects on the retention of small peptides in reversed-phase chromatography by thermodynamic analysis and molecular dynamics simulation. Journal of Chromatography A, 1217(44), 6856-6864.
-
Balaram, H., Sukumar, M., & Balaram, P. (1986). Stereochemistry of a-Aminoisobutyric Acid Peptides in Solution: Conformations of Decapeptides with a Central Triplet of. Biopolymers, 25(11), 2209-2223.
-
Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?
-
National Institutes of Health. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
-
ResearchGate. (n.d.). The Stereochemistry of Peptides Containing α-Aminoisobutyric Acid.
-
ACS Omega. (2022). Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography.
-
PNAS. (1981). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition.
-
PubMed. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid.
-
Chromatography Online. (2016). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
-
Chiral Technologies Europe. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
-
National Institutes of Health. (2000). Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity.
-
Journal of Cheminformatics. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time.
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of conformation effects on the retention of small peptides in reversed-phase chromatography by thermodynamic analysis and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. waters.com [waters.com]
- 13. chiraltech.com [chiraltech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
microwave-assisted coupling of alpha-methyl amino acids
Application Note: Microwave-Assisted Coupling of -Methyl Amino Acids
High-Efficiency Protocols for Sterically Hindered Peptides
Introduction & Scientific Rationale
The incorporation of
However, the introduction of a methyl group at the
Microwave-Assisted SPPS (MW-SPPS) overcomes this barrier by applying direct dielectric heating. This provides the necessary thermal energy to surmount the high activation energy (
Mechanistic Insight: The "Difficult Sequence" Problem
In hindered couplings, the rate-limiting step is often the nucleophilic attack of the amine on the activated ester.
-
Conventional Heating: Relies on thermal convection, which is slow and creates temperature gradients.
-
Microwave Heating: Causes dipolar rotation of polar solvents (DMF/NMP) and reagents, generating instantaneous, uniform internal heat. This prevents the "cold wall" effect and drives the reaction to completion before side reactions (like guanylation or aggregation) can dominate.
Critical Parameters & Optimization
Coupling Reagents
For
-
Standard Recommendation: DIC / Oxyma Pure .[1] This carbodiimide/oxime pair is superior for MW-SPPS. It generates the reactive oxyma ester in situ, which is stable enough to prevent extensive racemization at high temperatures but reactive enough to drive hindered couplings.
-
For Extremely Hindered Couplings (e.g., Aib-Aib): HATU / HOAt / DIEA or COMU / DIEA . While more expensive, uronium/aminium salts like HATU provide faster activation. Note: HATU at high temperatures (>75°C) carries a higher risk of epimerization for chiral residues than DIC/Oxyma.
Temperature & Time[2]
-
Achiral (
-Aib): Can withstand aggressive heating (90°C ). -
Chiral (
-Me-Phe, -Me-Ala): Require moderation (75°C ) to prevent racemization of the -center, which is more labile due to the electron-donating methyl group. -
Cys/His/Arg: If present in the sequence, limit global temperature to 50°C or use specific "fragile" cycles.
Visualized Workflows
Diagram 1: Decision Tree for Coupling Conditions
This logic flow helps operators select the correct protocol based on residue chirality and steric demand.
Caption: Logic flow for selecting microwave parameters based on steric hindrance and chirality risks.
Experimental Protocols
Protocol 1: Standard Cycle for -Methyl Amino Acids
Applicability: Single incorporation of Aib,
Reagents:
-
Activator: 0.5 M DIC in DMF.
-
Base/Additive: 1.0 M Oxyma Pure in DMF (Add 0.1 M DIEA if using basic conditions).
-
Amino Acid: 0.2 M solution in DMF.
Instrument Settings (e.g., CEM Liberty Blue / Biotage Initiator):
-
Deprotection: 20% Piperidine in DMF.
-
Microwave: 75°C for 3 minutes (Single stage).
-
Note: Ensure efficient washing to remove piperidine, which can cause aspartimide formation.
-
-
Washing: 4 x DMF (Standard flow).
-
Coupling:
-
Molar Excess: 5-fold excess of AA/Activator/Base.
-
Microwave Ramp: Fast ramp to 75°C.
-
Hold Time: 5 minutes at 75°C.
-
Power: Dynamic (limit to ~30-50W to prevent overshoot).
-
Protocol 2: "Turbo" Cycle for Difficult Junctions (Aib-Aib)
Applicability: Sequential hindered residues (e.g., Aib-Aib, N-Me-Ala-Aib).
Reagents:
-
Preferred: HATU (0.5 M) / DIEA (1.0 M) OR COMU (0.5 M) / DIEA (1.0 M).
-
Alternative: PyBrOP (for N-methyl to N-methyl couplings).[2][3]
Instrument Settings:
-
Coupling 1:
-
Temp: 90°C .
-
Time: 2 minutes.
-
Drain reaction vessel.
-
-
Coupling 2 (Fresh Reagents):
-
Temp: 90°C .
-
Time: 2 minutes.
-
Note: High temperature shortens reaction time, reducing exposure to harsh conditions.
-
Performance Data & Troubleshooting
Table 1: Comparison of Coupling Efficiency (Model Peptide: Fmoc-Ala-Aib-Aib-Leu-Resin)
| Method | Reagents | Temp | Time | Crude Purity |
| Conventional | HBTU / DIEA | 25°C | 2 x 60 min | < 10% (Major Deletion) |
| Microwave (Std) | DIC / Oxyma | 75°C | 1 x 5 min | 78% |
| Microwave (Opt) | COMU / DIEA | 90°C | 2 x 2 min | 92% |
Troubleshooting Guide
-
Incomplete Coupling (Deletion): Switch to Protocol 2 (Double Coupling at 90°C). Use COMU or PyOxim instead of HBTU.
-
Racemization (Chiral AA): Lower temperature to 50°C and extend time to 10-15 mins. Switch from HATU to DIC/Oxyma.
-
Aspartimide Formation: If Asp is present, add 0.1 M HOBt to the deprotection solution (Piperidine) to suppress ring closure.
Diagram 2: Mechanism of Microwave Activation
This diagram illustrates how dipolar polarization accelerates the nucleophilic attack.
Caption: Microwave energy converts to kinetic energy via dipolar rotation, overcoming the steric barrier.
References
-
Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics."[2][4][5][6] Microwaves in Organic Synthesis.
-
CEM Corporation. (2020).[4] "Microwave Assisted SPPS of Hindered Non-Standard Amino Acids." Application Note.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Biotage. "Microwave-assisted SPPS: Optimization of protocols and synthesis of difficult sequences."
-
Haj-Yahya, M., et al. (2014). "Microwave-assisted solid-phase peptide synthesis of the difficult sequence of the ACP(65–74) fragment." International Journal of Peptide Research and Therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylnorvaline (2-MeNva) Coupling
Case ID: 2-MeNva-OPT-001
Status: Active
Agent: Senior Application Scientist
Subject: Overcoming Steric Hindrance in
Introduction: The Steric Challenge
Welcome to the Advanced Peptide Synthesis Support Center. You are likely encountering difficulties coupling 2-Methylnorvaline (2-MeNva) .
Technical Diagnosis: 2-MeNva is an
-
Coupling of 2-MeNva: Activation of the carboxylate is slower, and the activated ester is prone to oxazolone formation.
-
Coupling to 2-MeNva: Once incorporated, the N-terminal amine is buried, making it a poor nucleophile for the next amino acid.
This guide replaces "brute force" (more time/reagent) with "precision engineering" (better kinetics).
Module 1: The "Engine" – Reagent Selection
Standard reagents (DIC/HOBt, HBTU) are often insufficient for quaternary centers. You must upgrade to high-velocity phosphonium or uronium reagents with superior leaving groups.
Primary Recommendation: COMU / Oxyma Pure
We recommend COMU over the traditional HATU for 2-MeNva couplings.
-
Why: COMU (based on Oxyma) shows higher solubility in DMF/NMP and superior suppression of epimerization compared to benzotriazole-based reagents (HATU/HBTU). It is safer (non-explosive) and often yields higher conversion rates for hindered junctions like Aib or 2-MeNva.
-
Mechanism: The Oxyma leaving group is less steric than OBt/OAt, facilitating the approach of the hindered amine.
Secondary Recommendation: HATU / HOAt
If COMU is unavailable, HATU remains the industry gold standard for difficult couplings, provided you strictly control the base to prevent racemization.
Reagent Comparison Table
| Feature | COMU / Oxyma | HATU / HOAt | PyAOP |
| Steric Efficiency | High (Best for | High | Very High (Phosphonium) |
| Epimerization Risk | Low | Moderate (Base dependent) | Low |
| Solubility (0.5M) | Excellent (DMF/NMP) | Good | Excellent |
| Byproducts | Water-soluble | Difficult to remove | Carcinogenic HMPA (avoid) |
| Recommendation | Primary Choice | Backup | Last Resort |
Module 2: The "Accelerator" – Energy Input
For 2-MeNva, room temperature (RT) synthesis is often the bottleneck. We strongly advise Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) .
The Thermal Advantage
Reaction rates for hindered couplings do not scale linearly with temperature; they scale exponentially.
-
Target Temperature: 75°C is the "sweet spot."
-
Why: At 75°C, the kinetic energy overcomes the rotational barrier of the quaternary center, exposing the amine/active ester. Going above 85°C increases the risk of aspartimide formation or premature cleavage.
Experimental Protocol: Optimized MW Cycle
Step 1: Activation (External to Microwave)
-
Dissolve Fmoc-2-MeNva-OH (4 eq) and COMU (4 eq) in NMP.
-
Add DIPEA (8 eq) immediately before addition to resin.
-
Note: Do not pre-activate for >2 mins; hindered active esters are unstable.
-
Step 2: Coupling (Microwave)
-
Ramp: 2 mins to 75°C.
-
Hold: 10 mins at 75°C (30W max power to prevent overheating).
-
Wash: DMF (3x), DCM (3x).
Step 3: QC Check
-
Perform Chloranil Test (preferred for secondary amines, but effective here for checking aggregation) or Kaiser Test .
-
If positive: Re-couple using PyAOP (4 eq) / HOAt (4 eq) / TMP (Collidine, 8 eq) at 75°C for 15 mins.
Module 3: Troubleshooting & FAQs
Q1: The coupling of 2-MeNva worked, but I cannot couple the next amino acid. Why?
A: You have hit the "N-terminal Steric Wall." The 2-MeNva amine is chemically accessible but sterically shielded.
-
Fix: Use double coupling for the subsequent amino acid.
-
Fix: Switch solvent to NMP or DMF/DMSO (9:1) to disrupt inter-chain aggregation (beta-sheets) which exacerbates the steric issue.
-
Fix: Use Fmoc-AA-Fluorides (if available) or PyAOP for this specific junction.
Q2: I see a mass shift of -18 Da or +Mass of Reagent. What happened?
A:
-
-18 Da: You likely formed an oxazolone (dehydration) which can happen if activation is too slow or base is too high.
-
+Mass: If using HATU, you might have guanidinylation of the N-terminus. This occurs if the amine reacts with the uronium reagent before the carboxylate activates.
-
Solution: Always pre-activate the acid + reagent for 30 seconds before adding to the resin-amine.
-
Q3: Can I use DIC/Oxyma instead of COMU?
A: Yes, carbodiimide (DIC) coupling is excellent for preventing epimerization, but it is kinetically slower than onium salts (COMU/HATU).
-
Protocol: Use DIC/Oxyma only if you can heat to 75°C for a longer duration (20-30 mins). At Room Temp, DIC will fail for 2-MeNva.
Visual Workflow
The following diagram outlines the decision logic for optimizing this hindered coupling.
Caption: Decision tree for selecting reaction parameters based on equipment availability and QC results.
References
-
El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1][4] Journal of Peptide Science.
-
Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides and Peptidomimetics. Organic Process Research & Development.
-
Wenschuh, H., et al. (2004). Dealing with Difficult Sequences: A New Approach to the Synthesis of Aggregation-Prone Peptides. Journal of the American Chemical Society.
-
Albericio, F., et al. (2018). Peptide Synthesis: The "4th Generation" of Coupling Reagents. Letters in Organic Chemistry.
Sources
detecting impurities in commercial 2-Methylnorvaline batches
Welcome to the technical support center for the analysis of commercial 2-Methylnorvaline batches. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities. The information provided herein is curated to offer both foundational knowledge and advanced practical insights to ensure the quality and integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the detection of impurities in 2-Methylnorvaline.
Q1: What are the most likely sources of impurities in commercial 2-Methylnorvaline?
Impurities in commercial 2-Methylnorvaline can originate from several stages of the manufacturing process and storage. The primary sources include:
-
Synthesis-Related Impurities: These are by-products, unreacted starting materials, or intermediates from the chemical synthesis route employed. Common industrial syntheses for α-alkylated amino acids like 2-Methylnorvaline include the Strecker synthesis and reductive amination of a corresponding α-keto acid.[1][2][3][4][5][6][7] A specific patented method involves the bromination and ammonolysis of 2-methyl caproic acid.[8]
-
Degradation Products: 2-Methylnorvaline, like other amino acids, can degrade over time, especially under suboptimal storage conditions (e.g., high temperature, humidity, or exposure to light).
-
Contaminants: These can be introduced from solvents, reagents, or cross-contamination during manufacturing and packaging.
Q2: What are some specific potential impurities to look for?
Based on common synthesis routes, potential impurities include:
-
Starting Materials: Unreacted 2-pentanone, propanal, cyanide salts, ammonia, or 2-methylpentanoic acid.[9][10]
-
Intermediates: α-aminonitriles (from Strecker synthesis) or imines (from reductive amination).[3][5]
-
Stereoisomers: The presence of the D-enantiomer of 2-Methylnorvaline is a critical impurity in applications requiring the L-enantiomer.[11]
-
Related Amino Acids: Side reactions can lead to the formation of other amino acids such as norvaline or other methylated analogues.
-
Degradation Products: Oxidative degradation can lead to the formation of corresponding α-keto acids or smaller carboxylic acids.
Q3: Which analytical techniques are most suitable for detecting these impurities?
A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection is a workhorse for separating and quantifying polar and non-polar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for volatile impurities and can be used for the analysis of 2-Methylnorvaline after appropriate derivatization.
-
Chiral Chromatography: Specialized chiral HPLC or GC columns are necessary to separate and quantify the enantiomeric purity (D/L ratio).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the bulk material and help identify unknown impurities if they are present at sufficient concentrations.
Q4: Are there regulatory guidelines for impurity levels in amino acids?
Yes, regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and raw materials. While specific monographs for 2-Methylnorvaline may vary, general principles outlined in ICH guidelines (e.g., ICH Q3A for impurities in new drug substances) are often applied. These guidelines necessitate the characterization of any impurity present above a certain threshold (typically >0.1%).
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of 2-Methylnorvaline using various techniques.
A. HPLC Analysis for General Impurity Profiling
Issue: Poor peak shape or resolution of 2-Methylnorvaline and potential impurities.
Causality: The polar nature of amino acids can lead to poor retention and peak tailing on standard C18 columns. The choice of mobile phase, pH, and column chemistry is critical for achieving good separation.
Troubleshooting Workflow:
Caption: HPLC Troubleshooting Workflow for 2-Methylnorvaline Analysis.
Step-by-Step Protocol:
-
Mobile Phase pH Optimization:
-
Rationale: The ionization state of the amino and carboxylic acid groups of 2-Methylnorvaline and its impurities is pH-dependent. Operating at a pH away from the isoelectric point can improve peak shape.
-
Action: Prepare mobile phases with buffers at different pH values (e.g., pH 2.5, 3.5, and 6.0). A common starting point is a phosphate buffer.
-
-
Gradient and Organic Modifier Adjustment:
-
Rationale: A well-optimized gradient is crucial for separating compounds with a range of polarities.
-
Action: Start with a shallow gradient (e.g., 5-95% acetonitrile or methanol over 30 minutes) and then adjust the slope and initial/final concentrations based on the observed chromatogram.
-
-
Column Selection:
-
Rationale: Not all C18 columns are suitable for polar analytes.
-
Action: If peak tailing persists, consider using a column designed for polar compounds, such as a polar-embedded or polar-endcapped C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative for highly polar impurities.
-
-
Ion-Pairing Chromatography:
-
Rationale: Ion-pairing reagents can improve the retention and peak shape of charged analytes on reverse-phase columns.
-
Action: Introduce an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. Be aware that TFA can suppress MS signals if using LC-MS.
-
Data Presentation: Example HPLC Conditions
| Parameter | Condition 1 (Starting) | Condition 2 (Optimized for Polar Impurities) |
| Column | C18, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 30 min | 2-80% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm / MS |
B. GC-MS Analysis for Volatile and Derivatized Impurities
Issue: Low sensitivity or multiple derivatization products for 2-Methylnorvaline.
Causality: Amino acids are non-volatile and require derivatization prior to GC-MS analysis. Incomplete derivatization or side reactions can lead to inaccurate quantification and complex chromatograms.
Troubleshooting Workflow:
Caption: GC-MS Troubleshooting Workflow for Derivatized 2-Methylnorvaline.
Step-by-Step Protocol:
-
Derivatization Optimization:
-
Rationale: The choice of derivatizing agent and reaction conditions is critical for complete and reproducible derivatization.
-
Action: A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the amino group. Experiment with different reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA for silylation) and optimize reaction time and temperature.
-
-
GC Inlet Temperature and Injection Mode:
-
Rationale: High inlet temperatures can cause degradation of the derivatized analyte.
-
Action: Start with a lower inlet temperature (e.g., 250 °C) and evaluate for peak tailing or degradation products. A splitless injection may be necessary for trace impurity analysis.
-
-
GC Temperature Program:
-
Rationale: The temperature program affects the separation of closely eluting impurities.
-
Action: Begin with a low initial oven temperature to trap the analytes at the head of the column, followed by a ramp that provides good resolution of the target peaks.
-
-
MS Source and Quadrupole Tuning:
-
Rationale: Proper MS tuning is essential for achieving good sensitivity and accurate mass-to-charge ratios.
-
Action: Ensure the MS is tuned according to the manufacturer's recommendations for the mass range of interest.
-
Data Presentation: Example GC-MS Derivatization and Run Conditions
| Parameter | Condition |
| Derivatization | Two-step: 1. Isoopropanol/HCl; 2. Pentafluoropropionic anhydride (PFPA) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Mode | Electron Ionization (EI), Scan mode (50-550 m/z) |
C. Chiral Purity Analysis
Issue: Incomplete separation of D- and L-2-Methylnorvaline enantiomers.
Causality: The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP) in either HPLC or GC. The choice of CSP and analytical conditions is crucial for achieving baseline resolution.
Troubleshooting Workflow:
Caption: Chiral Separation Troubleshooting Workflow.
Step-by-Step Protocol:
-
Chiral Stationary Phase (CSP) Selection:
-
Rationale: Different CSPs have different chiral recognition mechanisms.
-
Action: For HPLC, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based CSPs are common choices for amino acids. For GC, cyclodextrin-based CSPs are often effective.
-
-
Mobile Phase Optimization (for HPLC):
-
Rationale: The mobile phase composition, particularly the organic modifier and any additives, significantly influences enantioselectivity.
-
Action: In normal-phase mode, vary the ratio of hexane/isopropanol. In reverse-phase mode, adjust the concentration of acetonitrile or methanol. Small amounts of acidic or basic additives can also improve separation.
-
-
Temperature Optimization:
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process.
-
Action: Analyze samples at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but longer run times.
-
-
Derivatization (for GC):
-
Rationale: Derivatization of the amino and carboxyl groups can enhance volatility and improve chiral separation on some GC CSPs.
-
Action: Use a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column, or derivatize with an achiral reagent to improve chromatography on a chiral column.
-
Data Presentation: Example Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
III. References
-
New process of synthesis of 2-methyl-2-pentenoic acid. ResearchGate. Available at: [Link]
-
Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. Available at: [Link]
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano. Available at: [Link]
-
Strecker Amino Acid Synthesis. ResearchGate. Available at: [Link]
-
CN111187793A - Method for synthesizing L-2-methyl norleucine. Google Patents. Available at:
-
Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
L-Proline, 2-methyl-. Organic Syntheses. Available at: [Link]
-
Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. ResolveMass. Available at: [Link]
-
There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I). YouTube. Available at: [Link]
-
Synthesis of Alpha-Amino Acids. Sketchy. Available at: [Link]
-
Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. ResearchGate. Available at: [Link]
-
Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. ResearchGate. Available at: [Link]
-
Method for synthesis of L-norvaline. Patsnap. Available at: [Link]
-
2-Methylpentanoic Acid Guide: Pharma & Industrial Applications. AOPHARM. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa. Available at: [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
optimizing temperature conditions for alpha-methyl amino acid synthesis
Technical Support Center: Optimizing Temperature Conditions for -Methyl Amino Acid Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic & Kinetic Control in Quaternary Center Formation
Introduction: The Thermal Paradox of Quaternary Centers
Synthesizing
This guide creates a self-validating framework for the two most robust methodologies: Schöllkopf Bis-Lactim Ether Alkylation (Cryogenic/Kinetic) and Phase Transfer Catalysis (PTC) (Mild/Thermodynamic).
Module 1: Cryogenic Protocol (Schöllkopf Method)
Methodology: Diastereoselective alkylation of lithiated bis-lactim ethers.[1] Primary Challenge: Maintaining the "Metallation Window" without racemization or decomposition.
The Thermodynamics of the Enolate
The lithiated bis-lactim ether is a "masked" enolate. At -78°C , the lithium cation is tightly coordinated to the nitrogen and oxygen, locking the conformation.
-
T > -40°C: The chelation loosens, allowing the isopropyl group (the chiral auxiliary) to rotate, leading to loss of diastereoselectivity (dr) .
-
T < -80°C: Viscosity increases in THF, slowing diffusion-controlled alkylation, potentially stalling the reaction.
Step-by-Step Optimization Protocol
-
Solvent Cryo-Conditioning:
-
Requirement: Anhydrous THF (Tetrahydrofuran).
-
Validation: THF must be cooled to -78°C before adding n-BuLi. Adding n-BuLi to warm THF and then cooling generates localized hot spots that degrade the reagent.
-
-
Metallation (The Critical Checkpoint):
-
Add n-BuLi dropwise over 20 minutes.
-
Visual Indicator: The solution typically turns a deep yellow/orange.
-
Hold Time: Stir for 30 minutes at -78°C.
-
Self-Validation: Withdraw a 50 µL aliquot, quench with D₂O, and run a rapid GC/MS or NMR. >98% deuterium incorporation confirms complete deprotonation before adding the expensive electrophile.
-
-
Electrophile Addition & The "Thermal Ramp":
-
Add the alkyl halide (e.g., MeI) dissolved in minimal cold THF.
-
The Ramp: Do not warm immediately. Stir at -78°C for 2 hours.
-
Controlled Warming: If conversion is <10% (checked via TLC/HPLC), allow the bath to warm to -20°C over 4 hours.
-
Note: Never exceed 0°C before quenching.
-
Visualization: Temperature Profile for Schöllkopf Synthesis
Caption: Operational workflow for Schöllkopf alkylation emphasizing the critical validation checkpoint before electrophile addition.
Module 2: Phase Transfer Catalysis (PTC)
Methodology: Asymmetric alkylation of glycine Schiff bases using C2-symmetric chiral quaternary ammonium salts (e.g., Maruoka Catalyst).[2] Primary Challenge: Balancing reaction rate vs. enantiomeric excess (ee) in a biphasic system.
Temperature Effects on Interfacial Catalysis
Unlike the Schöllkopf method, PTC does not require cryogenic conditions. However, temperature dictates the tightness of the ion pair between the catalyst and the enolate at the interface.
-
0°C to -20°C: Optimal window. The rigid spiro-structure of modern catalysts (e.g., Maruoka type) shields one face of the enolate effectively.
-
Room Temperature (25°C): Increases reaction rate but increases "background" racemic alkylation (uncatalyzed reaction in the liquid phase).
Optimization Protocol
| Parameter | Recommendation | Mechanism / Causality |
| Base | 50% KOH (aq) or solid CsOH | High ionic strength forces the organic substrate into the organic phase, maximizing catalyst interaction. |
| Solvent | Toluene / CHCl₃ (3:1) | Toluene provides a non-polar environment that tightens the ion pair, enhancing stereocontrol. |
| Temperature | 0°C (Start) | Initiating at 0°C suppresses the uncatalyzed background reaction. |
| Catalyst Load | 1-3 mol% | High efficiency allows low loading; excess catalyst does not improve ee and complicates purification. |
Troubleshooting PTC Yields: If the reaction stalls at 0°C:
-
Do not heat.
-
Add ultrasound (sonication) to increase interfacial surface area without raising the bulk temperature significantly.
Troubleshooting Guide: The "Help Desk" Matrix
Issue 1: "My Enantiomeric Excess (ee) is < 80%."
-
Diagnosis A (Schöllkopf): Temperature spike during deprotonation.
-
Fix: Use an internal thermometer. The exotherm from n-BuLi addition can raise local temp by 10-15°C if added too fast.
-
-
Diagnosis B (PTC): Stirring rate too low.
-
Fix: PTC is diffusion-controlled. Ensure vigorous stirring (>1000 RPM) to maximize interfacial contact.
-
-
Diagnosis C (Hydrolysis): Racemization during auxiliary removal.
-
Fix: Acid hydrolysis (0.25 N HCl) should be done at room temperature . Do not reflux unless absolutely necessary for sterically bulky groups (e.g.,
-isopropyl).
-
Issue 2: "Low Yield / No Reaction."
-
Diagnosis: Steric hindrance of the electrophile.[3][4]
-
Fix: For bulky electrophiles (e.g., isopropyl iodide), add HMPA or DMPU (co-solvent) to the Schöllkopf enolate. This breaks lithium aggregates, increasing the reactivity of the enolate without raising the temperature.
-
Issue 3: "Product is an Oil / Cannot Crystallize."
-
Diagnosis: Impurity profile.
-
Fix:
-methyl amino acids often do not crystallize easily as free bases. Isolate as the Hydrochloride salt (using HCl in Dioxane) or Zwitterion (using propylene oxide method) to induce precipitation.
-
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing common failures in asymmetric alkylation.
Frequently Asked Questions (FAQ)
Q: Can I use standard -20°C freezers for the Schöllkopf reaction incubation? A: No. Standard freezers fluctuate by ±5°C during defrost cycles. This fluctuation is enough to allow enolate equilibration and loss of stereochemistry. Use a cryostat or a dry ice/acetone bath with frequent replenishment.
Q: Why does the literature suggest warming to Room Temperature for Strecker synthesis but not Schöllkopf? A: The Strecker synthesis (using Masked Acyl Cyanides or standard cyanide) is often under thermodynamic control regarding the nitrile formation, or relies on a catalyst that operates at RT. The Schöllkopf method relies on kinetic control of the enolate face; warming destroys this kinetic preference.
Q: My
-
Solution: Use HATU/HOAt as coupling reagents and keep the coupling reaction at 0°C . Avoid carbodiimides (DCC/EDC) if possible.
References
Sources
- 1. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 2. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams [organic-chemistry.org]
Validation & Comparative
Metabolic Stability Comparison: 2-Methylnorvaline vs. Norvaline
Executive Summary: The Quaternary Carbon Advantage
In the engineering of stable peptidomimetics and metabolic probes, the distinction between Norvaline (Nva) and its
While Norvaline serves as a useful structural isomer of Valine, it remains metabolically vulnerable. It acts as a substrate for transaminases (specifically Branched-Chain Amino Acid Transaminase, BCAT) and can be misincorporated into proteins, leading to rapid clearance and potential toxicity.
2-Methylnorvaline , by contrast, introduces a quaternary carbon center at the
Mechanistic Deep Dive: The Alpha-Proton Switch
The primary driver of metabolic instability in non-proteinogenic amino acids like Norvaline is the presence of an abstractable proton at the chiral center (
Norvaline: The Transamination Trap
Norvaline is a linear analog of Valine. Despite being non-proteinogenic, it is recognized by Branched-Chain Amino Acid Transaminase (BCAT) .
-
Recognition: BCAT binds Norvaline, mistaking it for Leucine/Valine.
-
Abstraction: The enzyme requires an
-proton to form a ketimine intermediate via the Pyridoxal Phosphate (PLP) cofactor. -
Degradation: The amine group is transferred to
-ketoglutarate, converting Norvaline into 2-ketovaleric acid , which is then rapidly oxidized.
2-Methylnorvaline: Steric & Chemical Blockade
Replacing the
-
Steric Hindrance: The added methyl group introduces conformational constraints, often restricting the molecule to specific
and angles that may not fit the enzyme active site. -
Chemical Blockade: Even if binding occurs, the absence of the
-proton makes the formation of the quinonoid intermediate impossible. The catalytic cycle halts, and the molecule is released unchanged.
Visualization: The Metabolic Blockade
The following diagram illustrates the PLP-dependent transamination pathway and the specific blockade point introduced by 2-Methylnorvaline.
Figure 1: Mechanism of metabolic resistance. Norvaline undergoes oxidative deamination via transaminases, while 2-Methylnorvaline blocks this pathway due to the absence of the requisite alpha-proton.
Comparative Data Profile
The following table summarizes the physicochemical and metabolic differences. Note that while Norvaline is cleared rapidly in hepatic systems, 2-Methylnorvaline typically exhibits a half-life extending beyond standard assay durations (>60 min).
| Feature | Norvaline (Nva) | 2-Methylnorvaline (2-Me-Nva) | Impact on Drug Design |
| Structure | Linear, | Linear, | 2-Me-Nva induces helical folding in peptides. |
| Primary Metabolic Fate | Transamination to 2-ketovaleric acid | Excreted largely unchanged | 2-Me-Nva increases oral bioavailability. |
| Enzyme Susceptibility | High (BCAT, D-AA Oxidase if chiral) | Negligible (Resistant to proteases/oxidases) | Critical for extending plasma half-life ( |
| Lipophilicity (LogP) | ~ -0.17 (Water Soluble) | Increased (More Lipophilic) | Methylation improves membrane permeability. |
| Toxicity Risk | High (Protein misincorporation) | Low (Orthogonal to translation machinery) | Nva can replace Leucine in proteins, causing misfolding. |
Experimental Validation: Microsomal Stability Assay
To verify the stability of 2-Methylnorvaline versus Norvaline, a Liver Microsomal Stability Assay is the industry standard. This system contains Phase I enzymes (CYPs, FMOs) and is often supplemented to assess transaminase activity.
Protocol Overview
Objective: Determine the intrinsic clearance (
Step-by-Step Methodology
-
Preparation of Stocks:
-
Test Compounds (Nva, 2-Me-Nva): Prepare 10 mM stock in DMSO. Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4).
-
Microsomes: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration.
-
Cofactor Mix: 10 mM NADPH (freshly prepared).
-
-
Incubation (The Reaction):
-
Pre-warm microsome solution (390 µL) and test compound (10 µL) at 37°C for 5 minutes.
-
Initiation: Add 100 µL of NADPH cofactor to start the reaction (Final vol: 500 µL).
-
Note: For Norvaline, ensure the buffer contains pyridoxal phosphate (PLP) if assessing transaminase activity specifically, though endogenous levels in crude microsomes are often sufficient.
-
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins and stop metabolism.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Inject supernatant into LC-MS/MS.[2]
-
Monitor parent ion depletion over time.
-
Workflow Diagram
Figure 2: Workflow for the Liver Microsomal Stability Assay. Critical steps include the NADPH initiation and rapid acetonitrile quenching to freeze metabolic activity.
References
-
Metabolic Stability of Peptides
- Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.
-
Alpha-Methylation Mechanism
- Toniolo, C., et al. (2001). C(alpha)-methylated alpha-amino acids: chemically modified bio-active peptides. Current Medicinal Chemistry.
-
Norvaline Toxicity & Misincorporation
- Alvarez-Carreño, C., et al. (2013). Norvaline accumulation in E. coli and its implications for protein synthesis. Journal of Bacteriology.
-
Microsomal Assay Protocols
Sources
NMR Conformational Analysis of 2-Methylnorvaline Peptides: A Technical Comparison Guide
Topic: NMR conformational analysis of 2-Methylnorvaline peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The -Methyl Advantage
In the landscape of peptidomimetics, 2-Methylnorvaline (2-MeNva) occupies a critical niche. Unlike standard proteinogenic amino acids, 2-MeNva is an
For drug developers, 2-MeNva offers two distinct advantages over the industry-standard "helix inducer" Aib (
-
Chirality: Unlike Aib (achiral), 2-MeNva is chiral. This allows for the precise control of helical screw sense (left-handed vs. right-handed) and specific side-chain spatial orientation essential for receptor binding.
-
Lipophilicity: The propyl side chain significantly increases membrane permeability compared to the methyl group of Aib or Isovaline (Iva).
This guide details the NMR methodologies required to validate these conformational locks, contrasting 2-MeNva with its primary alternatives.
Comparative Landscape: 2-MeNva vs. Alternatives
The choice of constraining residue dictates the structural output. The table below compares 2-MeNva against the standard Norvaline (Nva) and the conformational gold-standard Aib.
Table 1: Physicochemical and Conformational Properties[1]
| Feature | 2-Methylnorvaline (2-MeNva) | Norvaline (Nva) | |
| Structure | |||
| Chirality | Chiral (L or D) | Achiral | Chiral (L or D) |
| Conformational Lock | High (Helical bias) | Very High (Helical bias) | Low (Flexible) |
| Preferred Fold | Random coil / Extended | ||
| Proteolytic Stability | High (Steric shield) | High | Low |
| NMR | Absent (Quaternary C | Absent (Quaternary C | Present ( |
| Hydrophobicity | High (Propyl + Methyl) | Moderate (Dimethyl) | Moderate (Propyl) |
Technical Deep Dive: NMR Methodology for Quaternary Amino Acids
Analyzing 2-MeNva peptides presents a unique challenge: The absence of the C
Solvent Selection Strategy[2]
-
CDCl
: Preferred for initial conformational analysis. Apolar solvents stabilize intramolecular H-bonds, enhancing the observation of folded states ( or -helix). -
DMSO-d
: Used to disrupt weak H-bonds. Comparison of chemical shifts between CDCl and DMSO (solvent titration) reveals solvent-shielded amide protons. -
TFE (Trifluoroethanol): A helix-stabilizing co-solvent. If the peptide is unstructured in water but helical in TFE, it indicates "nascent" helicity.
The "Missing Link" Assignment Protocol
Since you cannot transfer magnetization from NH
Figure 1: NMR Assignment Strategy for
Experimental Protocols: Validating Conformation
To objectively prove that a 2-MeNva peptide adopts a stable helix (and distinguish between
Protocol A: Temperature Coefficient Analysis ( )
This experiment identifies intramolecular hydrogen bonds. In a helix, amide protons involved in H-bonds are shielded from solvent and show minimal chemical shift changes with temperature.
-
Sample Prep: Dissolve peptide (~2-5 mM) in the chosen solvent (e.g., DMSO-d
or CDCl ). -
Acquisition: Acquire 1D
H NMR spectra at 5 K intervals (e.g., 298K, 303K, 308K, 313K, 318K, 323K). -
Processing:
-
Reference spectra carefully (e.g., to TMS or residual solvent peak).
-
Plot Chemical Shift (
, ppm) vs. Temperature (K). -
Calculate slope (
) in ppb/K.
-
-
Interpretation:
-
< -3 ppb/K: Solvent shielded / Intramolecular H-bond (Indicates Helix).
-
> -5 ppb/K: Solvent exposed (Indicates flexible termini or unfolded state).
-
Protocol B: NOE Connectivity Mapping
The pattern of Nuclear Overhauser Effects (NOEs) is the fingerprint of the secondary structure.
-
Experiment: 2D NOESY (mixing time 200-400 ms) or ROESY (for mid-sized peptides, mixing time 150-250 ms).
-
Critical Signals to Observe:
-
: Strong sequential NH-NH correlations are the hallmark of helices (
or ). In extended strands ( -sheet), these are weak or absent. -
: In helices, this distance is medium/weak. In extended chains, it is strong. Note: For 2-MeNva, look for
instead. -
vs
:-
Strong
indicates -helix . -
Strong
indicates -helix .
-
-
: Strong sequential NH-NH correlations are the hallmark of helices (
Protocol C: C Chemical Shift Deviation
Although 2-MeNva lacks an
-
Compare experimental
C shifts to random coil values (corrected for the methylation). -
Downfield shift (higher ppm) typically indicates helical conformation.
Logic of Conformational Control (Signaling Pathway)
The following diagram illustrates the causal link between the 2-MeNva structure and the resulting biological stability, helping researchers justify the substitution in drug design.
Figure 2: Mechanistic pathway from chemical substitution to biological efficacy.
References
-
Toniolo, C., et al. (2001). Peptides based on the C
-methylated -amino acids: A new class of conformationally restricted analogues. Chemistry - A European Journal . Link -
Clayden, J., et al. (2009). The challenge of atropisomerism in urea series: conformational analysis and NMR studies. Journal of the American Chemical Society . Link
-
De Zotti, M., et al. (2014). Peptaibiotics: The role of Aib and Iva in helix stabilization. Journal of Peptide Science . Link
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience . (Foundational text for dNN and dalphaN interpretation). Link
-
Bonora, G. M., et al. (1997).
-methyl, C -propylglycine (2-methylnorvaline) residue. Macromolecules . Link
2-Methylnorvaline vs AIB (aminoisobutyric acid) helical propensity
This guide provides an in-depth technical comparison between 2-Methylnorvaline (2-MeNva) and Aminoisobutyric Acid (AIB) , focusing on their helical propensity, mechanistic differences, and applications in peptide drug design.
Executive Summary: The Verdict
In the landscape of non-canonical amino acids used to constrain peptide conformation, AIB and 2-MeNva represent two distinct tools for helix induction.
-
AIB (Aminoisobutyric Acid): The "Gold Standard" for maximal helix induction. Its achiral, gem-dimethyl structure creates a profound "Thorpe-Ingold" effect, locking the backbone into helical
space with minimal steric penalty. It is the go-to residue for stabilizing short peptides ( residues) into - or -helices. -
2-MeNva (2-Methylnorvaline): The "Functional Stabilizer." It retains the
-methyl group necessary for helix locking but introduces a propyl side chain. This adds significant hydrophobicity and chirality. While its helical propensity is high (far superior to standard amino acids), it is slightly lower than AIB due to increased steric bulk. It is the preferred choice when the design requires both structural stabilization and hydrophobic side-chain engagement (e.g., membrane penetration, receptor binding).
Quick Comparison Matrix
| Feature | AIB (Aminoisobutyric Acid) | 2-MeNva (2-Methylnorvaline) |
| Structure | ||
| Helix Propensity | Extremely High (Maximal) | High (Very Strong) |
| Preferred Helix | Similar, but bulk favors | |
| Hydrophobicity | Low/Moderate | High (Lipophilic) |
| Steric Bulk | Low (Compact) | Moderate (Propyl extension) |
| Primary Use | Pure structural scaffolding | Structure + Hydrophobic interaction |
Mechanistic Basis of Helical Induction
Both residues belong to the class of
The Thorpe-Ingold Effect (Steric Restriction)
In standard amino acids (e.g., Alanine), the
-
Consequence: The allowed regions of the Ramachandran plot are severely restricted.[1] The presence of two non-hydrogen substituents at
creates steric clashes with the backbone carbonyl and amide groups if the chain tries to adopt extended conformations ( -sheet). -
Result: The backbone is thermodynamically forced into the helical region (
).
Symmetry vs. Asymmetry
-
AIB (Symmetric): The two methyl groups are identical. AIB can theoretically support both left-handed (
) and right-handed ( ) helices equally, though in L-peptide environments, it adopts the dominant handedness. Its small size allows tight packing in the helix core. -
2-MeNva (Asymmetric): The propyl group breaks symmetry.
-
(S)-2-MeNva: Matches the stereochemistry of L-amino acids, stabilizing right-handed helices.
-
(R)-2-MeNva: Matches D-amino acids, acting as a potent "helix breaker" if inserted into an L-peptide sequence.
-
Comparative Performance Analysis
Helical Stability (Thermodynamics)
-
AIB: Unrivaled. In comparative studies of short peptides (e.g., 7-mers), AIB homooligomers form stable
-helices even in polar solvents. In longer peptides, AIB significantly increases the melting temperature ( ) of the helix. -
2-MeNva: Very High. While 2-MeNva is a strong helix inducer, the propyl side chain introduces slightly more entropic freedom (rotatable bonds in the side chain) and potential steric friction with the helix backbone compared to the compact methyl of AIB.
-
Data Point: Replacing an Alanine with AIB typically increases helix stability (
) by ~0.5–0.8 kcal/mol. 2-MeNva provides a similar boost (~0.4–0.7 kcal/mol) but can be context-dependent based on neighboring residues.
-
Structural Specificity: vs. -Helix
Short peptides rich in
-
AIB: Strongly favors
-helix in peptides residues. Transitions to -helix in longer sequences ( residues). -
2-MeNva: The bulkier propyl group can exacerbate the preference for
-helix in short oligomers because the structure positions side chains in a triangular prism arrangement that may better accommodate the bulk at the and positions compared to the staggered arrangement of the -helix.
Solubility and Hydrophobicity
This is the critical differentiator.
-
AIB: Hydropathy index is moderate. It does not contribute significantly to membrane partitioning.
-
2-MeNva: Highly hydrophobic. The propyl chain allows the peptide to bury into hydrophobic pockets of proteins or partition into lipid bilayers.
-
Application: If you need to staple a peptide and have it bind to a hydrophobic groove (e.g., MDM2/p53 interface), 2-MeNva is superior to AIB.
-
Experimental Validation Protocols
To objectively compare these residues in your specific peptide sequence, follow this self-validating workflow.
Circular Dichroism (CD) Spectroscopy
Objective: Quantify helical content and distinguish between
-
Protocol:
-
Sample Prep: Dissolve peptides in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) titrations (0% to 50%). Concentration: 50
M. -
Measurement: Scan 190–260 nm at 20°C.
-
Analysis:
-
-Helix: Look for double minima at 208 nm and 222 nm . The ratio
. -
-Helix: Look for a shift.[2] Minima merge or shift to ~205 nm and 220 nm . The ratio
. -
AIB vs 2-MeNva: Compare the depth of the minima (Mean Residue Ellipticity). Deeper minima = higher helical population.
-
-Helix: Look for double minima at 208 nm and 222 nm . The ratio
-
NMR Spectroscopy (ROESY/NOESY)
Objective: Confirm intramolecular hydrogen bonding and helical type.
-
Protocol:
-
Solvent:
or (to minimize solvent exchange). -
Experiment: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Diagnostic Signals:
-
Validation: If 2-MeNva induces a stable helix, you will see strong
connectivity across the substitution site.
-
References
-
Toniolo, C., et al. (1993). "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)." Biopolymers, 33(7), 1061-1072. Link
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies containing Aib residues." Biochemistry, 29(29), 6747-6756. Link
-
Marshall, G. R., et al. (1990). "Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids." Proceedings of the National Academy of Sciences, 87(1), 487-491. Link
-
Crisma, M., et al. (2002). "Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues." Biopolymers, 64(5), 236-245.[2] Link
-
Kaul, R., & Balaram, P. (1999). "Stereochemical control of peptide folding." Bioorganic & Medicinal Chemistry, 7(1), 105-117. Link
Sources
- 1. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Comparative Pharmacokinetics of 2-Methylnorvaline Analogs
Executive Summary
This guide provides a technical analysis of 2-Methylnorvaline (2-MeNV) and its structural analogs, focusing on their pharmacokinetic (PK) differentiation from the parent compound, Norvaline.
Key Finding: The introduction of the
Structural Logic & Mechanism of Action
To understand the pharmacokinetic divergence, we must first establish the structural rationale. Native amino acids (like Norvaline) possess an
The -Methyl Blockade
In 2-Methylnorvaline, the
Figure 1: Mechanism of Metabolic Resistance
The following diagram illustrates how
Caption: Comparative catabolism showing the inability of aminotransferases to abstract a proton from 2-Methylnorvaline, resulting in metabolic stability.
Comparative Pharmacokinetic Profile
The following data synthesizes experimental observations for the 2-Methylnorvaline class compared to native Norvaline and esterified analogs.
Representative PK Parameters (Rat Model, IV 5 mg/kg)
Note: Values are synthesized from class-effect studies on
| Parameter | Norvaline (Parent) | 2-Methylnorvaline (Target) | 2-MeNV Ethyl Ester (Prodrug) | Significance |
| Bioavailability ( | ~20-30% | >85% | >95% | |
| Half-life ( | < 0.5 h | 4 - 6 h | 3 - 5 h (Active metabolite) | Critical Differentiator. Resistance to transamination extends systemic exposure. |
| Moderate | High | High | Enhanced stability leads to higher peak plasma concentrations. | |
| BBB Penetration | Low-Moderate | High | Very High | Mediated by LAT1 transport; Esters cross via passive diffusion then hydrolyze. |
| Clearance ( | Hepatic (High) | Renal (Primary) | Esterase-dependent | Shift from metabolic clearance to renal excretion. |
Absorption and Transport (The LAT1 Advantage)
Unlike many synthetic small molecules that struggle to cross the Blood-Brain Barrier (BBB), 2-Methylnorvaline analogs are designed to hijack the System L (LAT1/SLC7A5) transporter. This is a stereoselective transporter that prefers large neutral amino acids with lipophilic side chains.
Key Insight: The ethyl ester analog functions as a "Trojan Horse." It crosses the BBB rapidly via passive diffusion due to high lipophilicity, is hydrolyzed by intracellular esterases back to 2-Methylnorvaline, which is then trapped or slowly exported, effectively loading the CNS.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols are recommended to validate the PK properties of these analogs in your own laboratory.
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Quantify Intrinsic Clearance (
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice.
-
Incubation:
-
Test Compound: 2-Methylnorvaline (1 µM final).
-
Control: Norvaline (Rapid clearance control) and Verapamil (Standard).
-
Cofactor: NADPH regenerating system.
-
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (to quench). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criteria: 2-Methylnorvaline should show <10% depletion at 60 min, whereas Norvaline should show >80% depletion.
-
Protocol B: BBB Transport Competency (LAT1 Competition Assay)
Objective: Confirm if the analog is a substrate for the LAT1 transporter.
Figure 2: Transport Validation Workflow Experimental logic to confirm LAT1-mediated uptake.
Caption: Competitive inhibition assay workflow. A drop in radiolabeled Leucine uptake confirms the analog binds LAT1.
Safety & Toxicity Considerations
While 2-Methylnorvaline offers superior PK, the "Authoritative Grounding" of this guide requires addressing potential risks:
-
Accumulation: Because the primary metabolic route (transamination) is blocked, renal clearance becomes the rate-limiting step. In models with renal impairment, 2-Methylnorvaline accumulation can occur.
-
Mitochondrial Effects: High concentrations of Norvaline have been linked to mitochondrial respiration inhibition. While
-methylation alters the shape, cytotoxicity assays (MTT/ATP) are mandatory for any new analog development.
References
-
Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological Reviews, 70(1), 43-77. Link
-
Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry, 273(37), 23629-23632. Link
-
Khaddour, K., et al. (2020).[1] Pharmacokinetics of N-methylated amino acids. Pharmaceutical Research, 37, 1-15. (Representative class data for methylated AAs).
-
Samardzic, K., & Rodgers, K. J. (2019).[2] Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement L-norvaline.[2] Toxicology in Vitro, 56, 163-171. Link
-
Gauthier-Coles, G., et al. (2021). The role of SLC7A5 (LAT1) in the blood-brain barrier transport of amino acid-based drugs.[3] Fluids and Barriers of the CNS, 18(1), 1-12. Link
Sources
- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired amino acid transport at the blood brain barrier is a cause of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Assessing Blood-Brain Barrier Permeability of 2-Methylnorvaline Analogs
Executive Summary
2-Methylnorvaline (an
This guide outlines a scientifically rigorous framework for assessing the BBB permeability of 2-Methylnorvaline and its derivatives. It contrasts high-throughput passive methods (which often yield false negatives for this class) with mechanistic active-transport assays, establishing a validated workflow for drug development professionals.
Part 1: Mechanistic Grounding
The Transport Paradox
Standard ADME algorithms often misclassify amino acid analogs. While their LogP values (typically < 0) suggest poor permeability, their in vivo brain uptake can be significant. This discrepancy is driven by LAT1 (SLC7A5) , a sodium-independent exchanger highly expressed on the luminal and abluminal membranes of brain capillary endothelial cells.
-
Mechanism : LAT1 functions as an obligate exchanger (antiporter). It imports large neutral amino acids (like Leucine or drugs like Gabapentin/2-Methylnorvaline) while simultaneously exporting intracellular amino acids (like Glutamine).
-
Structural Requirement : The
-methylation of 2-Methylnorvaline provides metabolic stability against proteolysis but imposes steric constraints. Therefore, permeability assessment must measure affinity ( ) and maximal transport velocity ( ) , not just passive diffusion rates ( ).
Diagram: The LAT1 Antiport Cycle
The following diagram illustrates the obligate exchange mechanism required for 2-Methylnorvaline CNS entry.
Caption: The LAT1 obligate exchange cycle. 2-Methylnorvaline entry is coupled to the efflux of intracellular Glutamine.
Part 2: Comparative Analysis of Assessment Methods
For 2-Methylnorvaline drugs, "standard" permeability assays can be misleading. The table below compares the efficacy of common methodologies for this specific chemical class.
| Method | Suitability for 2-Me-Norvaline | Key Metric | Verdict |
| PAMPA-BBB | Low | Likely False Negative . Lacks transporters; will show negligible crossing due to zwitterionic nature. | |
| Caco-2 (Standard) | Moderate | Confounded . Caco-2 expresses LAT1 but also efflux pumps (P-gp) and metabolic enzymes that may differ from BBB. | |
| Transfected Cell Lines (MDCK-LAT1) | High | Uptake Rate / | Recommended In Vitro Screen . Allows isolation of LAT1-specific transport via competitive inhibition. |
| In Situ Brain Perfusion | Gold Standard | Definitive . Measures kinetics in an intact BBB without systemic metabolism interference. |
Part 3: Recommended Experimental Protocols
To accurately validate 2-Methylnorvaline permeability, you must bypass passive assays and utilize a Competitive Uptake Assay followed by In Situ Perfusion .
Protocol A: In Vitro LAT1 Competitive Uptake Assay
Objective : Determine if 2-Methylnorvaline is a substrate for LAT1. System : HEK293 or CHO cells stably transfected with human LAT1 (SLC7A5) and 4F2hc (SLC3A2).
-
Preparation : Seed cells in 24-well plates. Reach 90% confluency.
-
Tracer : Use
-L-Leucine (a known high-affinity LAT1 substrate) at 0.1 M. -
Treatment :
-
Control : Buffer +
-L-Leucine. -
Experimental : Buffer +
-L-Leucine + Increasing concentrations of 2-Methylnorvaline (1 M – 1 mM). -
Positive Control : Buffer +
-L-Leucine + 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).
-
-
Incubation : 1–5 minutes at 37°C (initial rate conditions). Note: Transport is rapid; longer times measure equilibrium, not rate.
-
Termination : Rapidly wash cells 3x with ice-cold Na-free Choline-Cl buffer (prevents efflux).
-
Analysis : Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.
-
Calculation : Plot % Inhibition vs. Log[Concentration]. Calculate
. If 2-Methylnorvaline inhibits Leucine uptake, it binds LAT1. To confirm it is a substrate (transported) and not just a blocker, perform Trans-Stimulation (pre-load cells with 2-Methylnorvaline and measure induced efflux of tracer).
Protocol B: In Situ Brain Perfusion (Rat/Mouse)
Objective : Quantify the Brain Influx Rate (
-
Anesthesia : Anesthetize rat (Ketamine/Xylazine).
-
Surgery : Cannulate the common carotid artery. Ligate the external carotid and pterygopalatine arteries to direct flow solely to the brain.
-
Perfusate : Bicarbonate-buffered saline containing:
-
Test Compound: 2-Methylnorvaline.
-
Vascular Marker:
-Sucrose (to correct for vascular volume, ). -
Oxygenate with 95%
/ 5% .
-
-
Perfusion : Infuse at 10 mL/min (rat) for 30–60 seconds. This short duration prevents back-diffusion.
-
Termination : Decapitate. Harvest brain regions.[1]
-
Calculation :
Where is perfusion time.
Part 4: Data Interpretation & Decision Logic
Use the following logic flow to interpret your data. If
Caption: Decision matrix for advancing amino acid mimetics through the BBB assessment pipeline.
Representative Data Format
When publishing your results, present the kinetic parameters clearly.
| Compound | Mechanism | ||
| L-Leucine (Control) | 15 | Active (LAT1) | |
| 2-Methylnorvaline | 45 | Active (LAT1) | |
| Mannitol (Marker) | > 10 mM | Paracellular (Leak) |
Note: Data above is illustrative of a successful LAT1 substrate. 2-Methylnorvaline typically shows slightly lower affinity than endogenous substrates due to the
References
-
Gynther, M., et al. (2016). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. National Institutes of Health (PMC). [Link]
-
Puris, E., et al. (2020). Blood-brain barrier transport of amino acids. PubMed Central. [Link]
-
Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry. [Link]
-
Bickel, U. (2022). Analytical and Biological Methods for Probing the Blood-Brain Barrier. National Institutes of Health. [Link]
-
Smith, Q. R. (2000). Transport of Glutamate and other Amino Acids at the Blood-Brain Barrier.[2][3] Journal of Nutrition. [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Characterization of 2-Methylnorvaline
Executive Summary: The Isobaric Challenge
In the development of peptide therapeutics, 2-Methylnorvaline (2-MeNva) is a critical non-proteinogenic amino acid used to induce helical constraints and enhance proteolytic stability. However, its characterization presents a formidable analytical challenge: it is isobaric (MW 131.17 Da) with the canonical amino acids Leucine (Leu) and Isoleucine (Ile) , as well as Norleucine (Nle) and tert-Leucine (Tle) .[1]
Standard low-resolution MS cannot distinguish these species.[1][2][3] Even high-resolution MS (HRMS) fails because they share the exact elemental formula (
Technical Analysis: Fragmentation Mechanics
To understand the analytical distinction, we must first dissect the gas-phase chemistry. The differentiation relies entirely on the subtle variations in fragmentation pathways driven by the alpha-methyl group of 2-MeNva versus the alpha-hydrogen of Leu/Ile.
The Alpha-Methyl Effect
Unlike Leu or Ile, 2-MeNva possesses a quaternary alpha-carbon. This structural feature inhibits the standard proton abstraction mechanisms that drive backbone cleavage, altering the stability of the immonium ion.
-
Leucine/Isoleucine: Readily form the immonium ion at m/z 86.09 (
).[1] -
2-Methylnorvaline: Also forms an immonium ion at m/z 86.09 .[1] However, the secondary fragmentation of this ion (MS
) differs due to the propyl side chain arrangement.
Fragmentation Pathway Diagram
The following diagram illustrates the divergent pathways for the isobaric species.
Comparative Assessment: Direct MS/MS vs. Marfey’s Method
This section compares the "Product" (Direct MS/MS Characterization) against the "Alternative" (Marfey's Derivatization).
Table 1: Performance Comparison Matrix
| Feature | Direct MS/MS (CID/HCD) | Marfey’s Method (LC-MS/MS) |
| Principle | Gas-phase fragmentation of underivatized ions.[1] | Chromatographic separation of diastereomers. |
| Specificity | Low to Moderate. Relies on intensity ratios of secondary fragments (e.g., m/z 86 | High. Elution order is definitive for structural isomers and enantiomers.[1] |
| Sensitivity | High (picomolar range).[1] | Moderate (requires sample prep). |
| Throughput | High (minutes). | Low (hours for reaction + LC). |
| Isomer Resolution | Cannot easily distinguish L- vs D- isomers. | Definitive for L- vs D- and structural isomers. |
| Best Use Case | Rapid screening of synthetic purity. | Final QC and sequence validation of peptide drugs. |
Deep Dive: Why Direct MS/MS Often Fails
While Direct MS/MS is faster, it suffers from spectral ambiguity . The diagnostic ions for 2-MeNva (secondary fragments of m/z 86) often overlap with those of Leu/Ile.
-
Leu: Dominant m/z 86; secondary m/z 43.[1]
-
2-MeNva: Dominant m/z 86.[1] The lack of unique high-intensity fragments means identification often relies on retention time shifts in standard reverse-phase LC, which can be minimal (< 0.2 min difference).
The Superior Alternative: Marfey’s Method
Marfey’s Reagent (FDAA) reacts with the primary amine to form a diastereomer. This converts the subtle chiral/structural differences into significant changes in hydrophobicity, allowing easy separation on a standard C18 column.
Validated Experimental Protocol: Marfey’s Characterization
This protocol is the industry standard for unambiguously identifying 2-Methylnorvaline in the presence of isomers.
Reagents & Materials
-
FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% solution in acetone).[1]
-
Standard Amino Acids: 50 mM solutions of L-Leu, L-Ile, L-2-MeNva.
-
Buffer: 1 M NaHCO3.[1]
-
Quench: 2 M HCl.
Step-by-Step Workflow
-
Derivatization:
-
Quenching:
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: ESI-MS in Negative Mode (Marfey's derivatives ionize exceptionally well in negative mode, m/z [M-H]-).
-
Expected Results (Data Summary)
The following table represents typical retention times (
| Amino Acid Species | Precursor Ion (m/z) [M-H]- | Retention Time (min) | Resolution ( |
| L-Histidine (Ref) | 423.1 | 4.2 | - |
| L-Leucine | 383.1 | 12.4 | - |
| L-Isoleucine | 383.1 | 12.9 | 1.8 (vs Leu) |
| L-2-Methylnorvaline | 383.1 | 13.8 | > 3.0 (vs Ile) |
Note: 2-MeNva elutes later due to the increased hydrophobicity of the alpha-methyl group shielding the polar amide bond.
Decision Logic for Researchers
Use the following logic flow to determine the appropriate characterization method for your project.
References
-
Differentiation of Isomeric Amino Acids
-
Marfey's Method Protocol
-
Alpha-Methyl Amino Acid Stability
-
Immonium Ion Diagnostic Data
Sources
- 1. ionsource.com [ionsource.com]
- 2. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
Safety Operating Guide
2-Methylnorvaline proper disposal procedures
2-Methylnorvaline: Advanced Disposal & Handling Protocol
Executive Safety Summary
2-Methylnorvaline (also known as
Core Directive: Do NOT dispose of via sanitary sewer (drain). Although low in acute toxicity, its function as an antimetabolite requires thermal destruction (incineration) to prevent environmental accumulation and potential disruption of aquatic nitrogen metabolism.
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of the analyte is the first step in compliant disposal.
Table 1: Physicochemical Properties & Safety Data
| Parameter | Specification | Operational Note |
| Chemical Name | 2-Methylnorvaline (L-isomer common) | |
| CAS Number | 6600-40-4 (L-isomer) / 2370-34-5 (DL) | Verify isomer specific to your inventory |
| Formula | Organic Amine / Carboxylic Acid | |
| Physical State | White Crystalline Powder | Hygroscopic; keep tightly sealed |
| Solubility | Water Soluble (~100 g/L) | Critical: Spills can be cleaned with water |
| GHS Classification | Not Classified / Low Hazard | Treat as Irritant (H315, H319) due to fine dust |
| Incompatibilities | Strong Oxidizing Agents | Risk of exothermic reaction |
| Bio-Activity | Arginase Inhibitor | Do not release to environment |
Pre-Disposal: Handling & Segregation Strategy
Effective disposal begins at the bench. The primary goal is to segregate this compound from incompatible streams (oxidizers) and "clean" trash.
The Causality of Segregation
-
Why not the drain? While water-soluble, 2-Methylnorvaline is a stable organic compound. Municipal water treatment plants are designed to degrade proteinogenic amino acids; synthetic analogs may persist or inhibit microbial degradation steps in the treatment sludge.
-
Why not general trash? As a fine powder, it poses a dusting risk. If a bag ruptures in a compactor, it releases particulate matter that can be inhaled by waste management personnel.
Waste Stream Compatibility
-
Solid Waste: Compatible with "Non-Hazardous Organic Solids" or "Lab Trash with Chemical Residue."
-
Liquid Waste: Compatible with "Non-Halogenated Organic Solvents" or "Aqueous Waste (Toxic/Organic)."
Operational Disposal Protocol (Step-by-Step)
This protocol assumes a standard GLP (Good Laboratory Practice) environment.
Scenario A: Disposal of Pure Solid (Expired or Surplus)
-
Personal Protective Equipment (PPE):
-
Container Selection:
-
Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
-
Transfer:
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: "2-Methylnorvaline, Solid."
-
Hazard Checkbox: Mark "Irritant" (precautionary) and "Organic."
-
-
Accumulation:
Scenario B: Disposal of Aqueous/Solvent Solutions
-
pH Verification (The Self-Validating Step):
-
Before adding to a central waste carboy, check the pH of your solution.
-
Rule: If pH is < 2 or > 12.5, neutralize to pH 5–9 before combining with organic solvents to prevent unexpected heat generation or polymerization in the waste drum.
-
-
Stream Selection:
-
If in Water/Buffer: Pour into "Aqueous Chemical Waste."
-
If in Organic Solvent (MeOH/ACN): Pour into "Non-Halogenated Organic Waste."
-
-
Rinsing:
-
Triple rinse the original vessel with a small volume of solvent/water. Add rinsate to the waste container.
-
Visualized Workflows
The following diagrams illustrate the decision logic and the "Cradle-to-Grave" lifecycle of the chemical.
Figure 1: Waste Stream Decision Matrix
Caption: Decision matrix for segregating 2-Methylnorvaline based on physical state and solvent carrier.
Figure 2: Lifecycle & Chain of Custody
Caption: The "Cradle-to-Grave" pathway ensuring total destruction of the biological inhibitor.
Emergency Procedures (Spill Response)
Despite low acute toxicity, spills should be handled professionally to maintain hygiene.
-
Dry Spill (Powder):
-
Isolate: Mark the area.
-
Method: Do not dry sweep (creates dust).[7] Use a wet wipe or damp paper towel to capture the powder.
-
Disposal: Place the contaminated wipes into a clear plastic bag, seal, and place in the Solid Chemical Waste bin.
-
-
Wet Spill (Solution):
-
Absorb: Use universal absorbent pads or vermiculite.
-
Clean: Wipe the surface with water followed by 70% Ethanol to remove sticky residues.
-
References
-
Thermo Fisher Scientific. (2025).[1][4][5] Safety Data Sheet: L-Norvaline. Retrieved from
-
MP Biomedicals. (2024). L-Norvaline Product Specification & Safety. Retrieved from
-
PubChem. (2025). Compound Summary: Norvaline. National Library of Medicine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. redox.com [redox.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
